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  • Product: Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate
  • CAS: 122835-45-4

Core Science & Biosynthesis

Foundational

Synthesis Mechanism of Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate: A Mechanistic and Practical Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the synthesis of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry. The primary focus is on the Gewald aminothiophene synthesis, a robust and versatile multi-component reaction. This document elucidates the underlying reaction mechanism, offers a detailed and validated experimental protocol, and discusses the critical process parameters that ensure a successful and efficient synthesis. By integrating mechanistic theory with practical, field-proven insights, this guide serves as an essential resource for researchers engaged in the synthesis of heterocyclic scaffolds for drug discovery and development.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged heterocyclic scaffold in the realm of medicinal chemistry and materials science.[1] Its structure is often considered a bioisostere of the phenyl group, providing unique physicochemical properties that can improve biological activity and pharmacokinetic profiles.[2] Compounds incorporating this core structure have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][2] Notable drugs such as the non-steroidal anti-inflammatory drug (NSAID) Tinoridine and the antipsychotic Olanzapine feature the 2-aminothiophene motif, underscoring its therapeutic importance.[1][3]

The target molecule of this guide, ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate, represents a highly functionalized derivative with significant potential as a versatile intermediate for the synthesis of more complex therapeutic agents.[4][5] The most direct and efficient method for constructing such polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component condensation first reported by Karl Gewald in the 1960s.[4][6] This reaction's operational simplicity, the ready availability of starting materials, and its use of mild conditions have made it a cornerstone of heterocyclic synthesis.[1][4]

The Gewald Synthesis: A Mechanistic Deep Dive

The synthesis of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate via the Gewald reaction is a classic example of a multi-component reaction (MCR), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[7][8] The mechanism is a sequential cascade of well-understood organic transformations.[9] For the synthesis of our target molecule, the reactants are benzoylacetone (1-phenylbutane-1,3-dione), ethyl cyanoacetate, and elemental sulfur, typically catalyzed by a secondary amine like morpholine.

The reaction proceeds through three principal stages:

  • Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.

  • Sulfur Addition: Nucleophilic addition of sulfur to the activated intermediate.

  • Ring Closure and Aromatization: Intramolecular cyclization followed by tautomerization to yield the stable aromatic thiophene ring.

Step 1: Knoevenagel Condensation

The reaction initiates with a base-catalyzed Knoevenagel condensation.[6][10] The amine base (e.g., morpholine) deprotonates the α-carbon of ethyl cyanoacetate, which is rendered acidic by the adjacent nitrile and ester groups.[3] This generates a stabilized carbanion. Concurrently, the base can protonate the carbonyl oxygen of benzoylacetone, activating it for nucleophilic attack. The carbanion then attacks the activated carbonyl carbon of benzoylacetone, leading to a tetrahedral intermediate which subsequently eliminates a molecule of water to form the stable α,β-unsaturated nitrile intermediate, ethyl 2-cyano-3-methyl-5-phenyl-5-oxopent-2-enoate.[11][12][13]

Step 2: Michael Addition of Sulfur

The precise mechanism of sulfur addition is complex and remains a subject of discussion, with evidence pointing towards the involvement of polysulfide intermediates.[1][11][12] The base catalyst is thought to activate elemental sulfur (S₈), potentially forming polysulfides.[14] The α,β-unsaturated nitrile intermediate, formed in the first step, is deprotonated at the methyl group (the α-carbon relative to the original ketone carbonyl) to form a new carbanion. This carbanion then attacks the activated sulfur species.

Step 3: Ring Closure and Tautomerization

This is the crucial ring-forming step.[4][15] The sulfur, now attached to the carbon framework, acts as a nucleophile. It attacks the electrophilic carbon of the nitrile group in an intramolecular fashion, forming a five-membered imine ring intermediate.[3][4] This newly formed cyclic imine is unstable and rapidly undergoes a prototropic shift (tautomerization) to achieve aromatic stability, yielding the final ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate product.[6][13] This final aromatization step is the thermodynamic driving force for the entire reaction sequence.[11][16]

Mechanistic Pathway of the Gewald Synthesis

Gewald_Mechanism Figure 1: Overall Reaction Mechanism Reactants Benzoylacetone + Ethyl Cyanoacetate + Sulfur (S₈) Intermediate1 α,β-Unsaturated Nitrile (Knoevenagel Product) Reactants->Intermediate1 Knoevenagel Condensation Base Morpholine (Base Catalyst) Intermediate2 Sulfur Adduct Intermediate1->Intermediate2 Sulfur Addition Intermediate3 Cyclized Imine Intermediate Intermediate2->Intermediate3 Intramolecular Ring Closure Product Ethyl 5-acetyl-2-amino-4- phenylthiophene-3-carboxylate Intermediate3->Product Tautomerization (Aromatization)

Caption: A simplified diagram illustrating the key stages of the Gewald aminothiophene synthesis.

Experimental Protocol: A Self-Validating System

The following protocol describes a reliable, one-pot procedure for the synthesis of the target compound. The methodology is designed to be self-validating by ensuring complete consumption of starting materials, which can be monitored by Thin Layer Chromatography (TLC).

Reagents and Materials
ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
BenzoylacetoneC₁₀H₁₀O₂162.191.0101.62 g
Ethyl CyanoacetateC₅H₇NO₂113.121.0101.13 g (1.06 mL)
Elemental SulfurS32.071.2120.38 g
MorpholineC₄H₉NO87.121.0100.87 g (0.87 mL)
Ethanol (Absolute)C₂H₅OH46.07--25 mL
Step-by-Step Procedure
  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: To the flask, add benzoylacetone (1.62 g, 10 mmol), ethyl cyanoacetate (1.06 mL, 10 mmol), elemental sulfur (0.38 g, 12 mmol), and absolute ethanol (25 mL).

  • Initiation: Begin stirring the mixture. Slowly add morpholine (0.87 mL, 10 mmol) to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 70-80 °C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-6 hours, indicated by the disappearance of the starting materials.

  • Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, and then in an ice bath. A precipitate of the product should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.[1]

Experimental Synthesis Workflow

Workflow Figure 2: Experimental Workflow start Start setup 1. Assemble Apparatus (Flask, Stirrer, Condenser) start->setup charge 2. Charge Reagents (Ketone, Nitrile, S₈, EtOH) setup->charge initiate 3. Add Morpholine (Catalyst) charge->initiate react 4. Heat to Reflux (70-80 °C, 2-6 h) initiate->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete cool 6. Cool to Room Temp & Ice Bath monitor->cool Complete filter 7. Filter & Wash (Cold Ethanol) cool->filter dry 8. Dry Under Vacuum filter->dry characterize 9. Characterization (NMR, MS, IR) dry->characterize end End characterize->end

Caption: A general workflow for the synthesis and purification of the target 2-aminothiophene.

Causality and Field-Proven Insights

  • Choice of Reactants: Benzoylacetone is the ideal ketone precursor as it possesses the required phenyl and acetyl functionalities that will become the C4 and C5 substituents on the final thiophene ring. Ethyl cyanoacetate provides the C2-amino and C3-carboxylate groups.

  • Role of the Catalyst: Secondary amines like morpholine or piperidine are highly effective catalysts.[9] They are sufficiently basic to catalyze the Knoevenagel condensation but mild enough to prevent self-condensation of the ketone.[10] Furthermore, they can act as nucleophiles to activate the S₈ ring, facilitating its addition to the intermediate.[9][14]

  • Solvent Selection: Polar protic solvents like ethanol or methanol are preferred because they effectively dissolve the starting materials and intermediates, and their boiling points are suitable for the reaction temperature.[9]

  • Temperature Control: Heating is necessary to overcome the activation energy for the reaction and to ensure adequate solubility of elemental sulfur.[9] However, excessive temperatures can lead to side reactions and decomposition of the product. A gentle reflux is typically optimal.

  • Troubleshooting: Low yields can often be attributed to inefficient Knoevenagel condensation or poor sulfur reactivity.[9] Ensuring the purity of reagents, particularly the absence of water, is critical. If the reaction stalls, a slight excess of the base or sulfur can be added, or alternative methods like microwave-assisted synthesis can be explored to improve yields and reduce reaction times.[6][14]

Conclusion

The Gewald reaction provides a highly efficient, convergent, and atom-economical pathway for the synthesis of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate. A thorough understanding of the multi-step mechanism, from the initial Knoevenagel condensation to the final aromatizing ring-closure, is paramount for optimizing reaction conditions and achieving high yields. The protocol and insights provided in this guide offer a robust framework for the successful laboratory-scale production of this valuable heterocyclic building block, paving the way for its application in the development of novel therapeutic agents.

References

  • BenchChem. (2025).
  • El-gemeie, G., El-Edfawy, S., & Deeb, A. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC.
  • Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Wikipedia. (n.d.). Gewald reaction.
  • Li, J., et al. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Taylor & Francis Online.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Vinogradova, O. V., & Vinogradov, M. M. (2024).
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  • chemeurope.com. (n.d.). Gewald reaction.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Vinogradova, O. V., & Vinogradov, M. M. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem.
  • Tayebee, R., et al. (2012). Proposed mechanism for the Gewald condensation reaction.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Dadwal, U. C., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Perissinotti, L. L., et al. (2011). The Gewald multicomponent reaction. PubMed.

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Exploratory

A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate

Abstract The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Understanding the precise three-dimensional arrangement of atoms with...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for obtaining this information at atomic resolution.[3][4][5] This guide provides an in-depth technical overview of the complete workflow for the structural elucidation of a representative 2-aminothiophene, ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate. We will detail the synthetic protocol via the Gewald reaction, the critical process of growing diffraction-quality single crystals, and a comprehensive walkthrough of the SC-XRD experiment, from data collection to structure solution and refinement. This document is intended for researchers, scientists, and drug development professionals seeking to apply these techniques to their own work.

Introduction: The Significance of the 2-Aminothiophene Core

Substituted 2-aminothiophenes are privileged heterocyclic motifs renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific substituents on the thiophene ring dictate the molecule's conformation, electronic properties, and intermolecular interactions, which in turn govern its ability to bind to biological targets.[4] For instance, the title compound, ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate, possesses several key functional groups: a hydrogen-bond-donating amino group, hydrogen-bond-accepting carbonyl groups (in both the acetyl and ester moieties), and an aromatic phenyl ring capable of π-π stacking interactions.

A precise understanding of the spatial arrangement of these groups, as revealed by X-ray crystallography, is not merely an academic exercise. It provides an empirical foundation for:

  • Rational Drug Design: High-resolution structural data is invaluable for designing more potent and selective analogues.[4]

  • Understanding Crystal Packing: Knowledge of intermolecular interactions helps in predicting and controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as solubility and stability.[6]

  • Computational Modeling: Experimental structures serve as the ground truth for validating and refining computational models used in molecular docking and virtual screening.[7]

This guide uses ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate as a practical case study. While the exact published crystal structure for this specific molecule is not publicly available, the closely related and structurally similar ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has been characterized in detail.[8][9] The methodologies described herein are directly applicable and the data from this related structure will be used for illustrative purposes.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of a high-quality single crystal. This is often the most challenging, yet critical, phase of the entire process.

Synthesis via the Gewald Reaction

The most efficient and widely adopted method for preparing polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[10][11][12] This one-pot synthesis combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[2]

Reaction Scheme: Benzoylacetone + Ethyl Cyanoacetate + Sulfur --(Base)--> Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate

Rationale for Reagent Choice:

  • Benzoylacetone: Provides the acetyl and phenyl groups at the 5- and 4-positions of the thiophene ring, respectively.

  • Ethyl Cyanoacetate: Serves as the source for the amino group at the 2-position and the ethyl carboxylate at the 3-position.

  • Elemental Sulfur (S₈): Incorporated into the heterocyclic ring.

  • Base (e.g., Diethylamine, Morpholine, or Piperidine): Catalyzes the initial Knoevenagel condensation, a crucial first step in the reaction mechanism.[13][14]

  • Reaction Setup: To a solution of benzoylacetone (1.62 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in absolute ethanol (30 mL), add elemental sulfur (0.32 g, 10 mmol).

  • Catalyst Addition: Add diethylamine (1.0 mL) dropwise to the stirred suspension at room temperature. The choice of a secondary amine like diethylamine is crucial as it effectively promotes the condensation while minimizing side reactions.[9]

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC). Microwave-assisted protocols can significantly shorten this reaction time.[15]

  • Isolation: Upon completion, cool the mixture in an ice bath. The crude product will often precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities. Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the pure compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Growing Diffraction-Quality Single Crystals

The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal.[16] It must be a single, well-ordered lattice, free of significant defects, and typically between 0.1 and 0.3 mm in each dimension.[6]

  • Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent or solvent system at an elevated temperature. For thiophene derivatives, solvents like ethanol, ethyl acetate, or mixtures such as dichloromethane/hexane are often effective. The goal is to find a system where the compound has moderate solubility.

  • Slow Evaporation (Proven Method):

    • Place the saturated solution in a small, clean vial.

    • Cover the vial with a cap or parafilm, and pierce it with a needle. This is the key step; the size of the hole controls the rate of evaporation. A slower rate promotes the growth of fewer, larger, and more ordered crystals.

    • Leave the vial undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract one using a cryo-loop or a fine needle, wicking away excess solvent with the edge of a filter paper. The selected crystal is immediately mounted on the diffractometer.

Single-Crystal X-ray Diffraction: The Definitive Structure

SC-XRD allows for the precise determination of the three-dimensional arrangement of atoms in a crystal by analyzing the pattern of X-rays diffracted by the electron clouds of the atoms.[4][6]

The Experimental & Computational Workflow

The process can be visualized as a linear progression from the physical crystal to the final, validated structural model.

G cluster_exp Experimental Phase cluster_comp Computational Phase Crystal Single Crystal Selection Mount Mount on Diffractometer Crystal->Mount Data X-ray Data Collection (Intensity vs. Angle) Mount->Data Integration Data Integration & Reduction (Create .hkl file) Data->Integration Raw Frames Solution Structure Solution (Direct Methods - SHELXS) Integration->Solution Refinement Structure Refinement (Least-Squares - SHELXL) Solution->Refinement Solution->Refinement Initial Model Refinement->Refinement Validation Validation & Analysis (CIF, Hirshfeld Surface) Refinement->Validation

Caption: Workflow from crystal mounting to final structure validation.

  • Data Collection:

    • The mounted crystal is cooled to a low temperature (typically 100-150 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).

    • The crystal is rotated, and a series of diffraction images are collected on a detector (e.g., a CCD or CMOS detector). Each image captures a "slice" of the diffraction pattern.

  • Data Reduction and Structure Solution:

    • Software (e.g., Bruker's APEX suite) is used to integrate the thousands of measured reflection intensities from the images into a single reflection data file (.hkl).

    • The structure is then "solved" using programs like SHELXS or SHELXT, which are part of the widely used SHELX package.[17][18][19] These programs use statistical methods (Direct Methods) to determine the phases of the diffracted X-rays and generate an initial electron density map, revealing the positions of most non-hydrogen atoms.

  • Structure Refinement:

    • The initial atomic model is refined against the experimental data using a least-squares minimization procedure, typically with the program SHELXL.[20]

    • This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).

Results and Structural Analysis

Based on the published data for the closely related ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, we can present a representative analysis.[9]

Crystallographic Data

This data provides the fundamental parameters of the crystal lattice.

ParameterValueSource
Chemical FormulaC₁₀H₁₃NO₃S[9]
Formula Weight227.28[9]
Crystal SystemMonoclinic[9]
Space GroupP2₁/c[9]
a (Å)7.5397 (3)[9]
b (Å)8.4514 (3)[9]
c (Å)16.7058 (6)[9]
β (°)94.465 (1)[9]
Volume (ų)1061.28 (7)[9]
Z (Molecules/unit cell)4[9]
Temperature (K)150 (2)[9]
Final R1 [I > 2σ(I)]0.038[9]
wR2 (all data)0.111[9]
Molecular and Supramolecular Structure

The analysis of the refined structure reveals key intra- and intermolecular interactions that define the molecule's conformation and its packing in the crystal lattice.

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is typically observed in these systems between one of the amino protons (N-H) and the carbonyl oxygen of the ester group. This interaction forms a stable six-membered ring motif, which significantly influences the planarity of that portion of the molecule.[9]

  • Intermolecular Interactions: In the crystal lattice, molecules are held together by a network of intermolecular hydrogen bonds. For instance, the second amino proton can form a hydrogen bond with the carbonyl oxygen of the acetyl group of a neighboring molecule, leading to the formation of dimers or chains.[9] In the case of the 4-phenyl analogue, π-π stacking interactions between the phenyl rings of adjacent molecules would also be expected to play a significant role in the crystal packing.

Advanced Analysis: Hirshfeld Surfaces

To gain deeper, quantitative insight into the intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[21][22][23] This technique maps the close contacts a molecule makes with its neighbors in the crystal.

Hirshfeld cluster_cif Input cluster_ce Analysis Tool cluster_out Outputs CIF Refined Crystal Structure (.cif file) CE CrystalExplorer Software CIF->CE dnorm d_norm Surface (Visualizes close contacts) CE->dnorm fp 2D Fingerprint Plot (Quantifies interaction types) CE->fp

Caption: Hirshfeld surface analysis workflow.

The Hirshfeld surface allows for the generation of a 2D "fingerprint plot," which summarizes all intermolecular contacts.[24] Different types of interactions (e.g., H···H, O···H, C···H) appear as distinct regions on the plot, and the area of these regions corresponds to their relative contribution to the overall crystal packing.[25] For a molecule like this, one would expect to see significant contributions from O···H contacts (representing hydrogen bonds) and H···H contacts (representing van der Waals forces).

Conclusion

The structural elucidation of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate, from its synthesis to the final refined crystal structure, is a multi-step process that requires careful experimental technique and robust data analysis. The Gewald reaction provides a reliable route to the core scaffold, while meticulous control over crystallization conditions is paramount for obtaining diffraction-quality single crystals. The data obtained from single-crystal X-ray diffraction, analyzed through refinement and advanced techniques like Hirshfeld surface analysis, provides an unambiguous, three-dimensional view of the molecule. This detailed structural knowledge is fundamental for advancing medicinal chemistry, enabling the rational design of new therapeutic agents based on the versatile 2-aminothiophene core.

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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-Acetyl-2-amino-4-phenylthiophene-3-carboxylate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the 2-Aminothiophene Scaffold The 2-aminothiophene core is a privileged structure in medicinal chemistry, serving as a versa...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged structure in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1][2] Its inherent physicochemical and biological properties make it an attractive starting point for drug discovery programs targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[3] The polysubstituted nature of this heterocyclic system allows for fine-tuning of its pharmacological profile, making a thorough understanding of its physicochemical properties paramount for successful drug design and development. This guide provides a detailed exploration of the synthesis, structural characterization, and key physicochemical parameters of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate, primarily through the lens of its close and well-characterized analog, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.

Synthesis via the Gewald Reaction: A Cornerstone of 2-Aminothiophene Chemistry

The most established and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[4][5] This one-pot, multi-component reaction offers a highly convergent and versatile route to a diverse range of derivatives.[6] The classical Gewald synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[7]

The reaction mechanism commences with a Knoevenagel condensation between the ketone and the α-cyanoester, followed by the addition of elemental sulfur and subsequent cyclization to form the thiophene ring.[6]

Gewald_Synthesis Reactants α-Keto Compound + Ethyl Cyanoacetate + Elemental Sulfur Knoevenagel Knoevenagel Condensation Intermediate Reactants->Knoevenagel Base-catalyzed Base Base (e.g., Diethylamine) Thiolation Thiolation & Cyclization Knoevenagel->Thiolation Sulfur addition Product Ethyl 5-acetyl-2-amino-4-phenyl- thiophene-3-carboxylate Thiolation->Product Tautomerization

Caption: Generalized workflow of the Gewald aminothiophene synthesis.

Experimental Protocol: Synthesis of a Representative Analog (Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate)

This protocol, adapted from established literature, details the synthesis of the 4-methyl analog, which serves as a procedural template for the target 4-phenyl derivative.[7]

Materials:

  • Ethyl cyanoacetate

  • Acetylacetone

  • Elemental Sulfur

  • Diethylamine

  • Absolute Ethanol

Procedure:

  • To a solution of elemental sulfur (3.2 g, 0.10 mol) and diethylamine (5 ml) in 50 ml of absolute ethanol at room temperature, add a mixture of ethyl cyanoacetate (11.3 g, 0.10 mol) and acetylacetone (10.22 g, 0.10 mol) in 20 ml of absolute ethanol.

  • Reflux the reaction mixture for 3 hours.

  • Cool the mixture. The product will precipitate out of the solution.

  • Filter the precipitated product, wash with cold ethanol, and dry.

  • Recrystallize the crude product from ethanol to obtain orange crystalline blocks.

Structural Elucidation and Physicochemical Properties

Due to the limited availability of specific experimental data for ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate, the following sections will present data from its close analog, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, and provide expert analysis to extrapolate the expected properties of the target compound.

Spectral Analysis of the 4-Methyl Analog

The structural integrity of the synthesized compound is confirmed through various spectroscopic techniques.

Spectroscopic Data for Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
Technique Observed Peaks/Signals [7]
IR (cm⁻¹) 3408, 3294 (N-H stretching); 1666 (C=O stretching, acetyl); 1605, 1586, 1253 (C=C stretching and other vibrations)
¹H-NMR (CDCl₃, δ ppm) 1.38 (t, 3H, CH₃CH₂O); 2.43 (s, 3H, COCH₃); 2.7 (s, 3H, CH₃ at C4); 4.32 (q, 2H, OCH₂); 6.67 (broad s, 2H, NH₂)

Expert Insights: For the target molecule, ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate, the ¹H-NMR spectrum would exhibit signals for the ethyl ester and acetyl protons similar to the 4-methyl analog. The key difference would be the absence of the singlet at 2.7 ppm and the presence of multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the phenyl group at the C4 position. The NH₂ protons would likely still appear as a broad singlet.

Crystal Structure and Solid-State Properties of the 4-Methyl Analog

The crystal structure of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has been determined by X-ray diffraction.[7]

Crystallographic Data for Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
Parameter Value [7]
Molecular Formula C₁₀H₁₃NO₃S
Molecular Weight 227.28 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.5397(3) Å, b = 8.4514(3) Å, c = 16.7058(6) Å, β = 94.465(1)°
Volume 1061.28(7) ų
Z 4

The molecular conformation is stabilized by an intramolecular N-H···O hydrogen bond. The crystal packing is further consolidated by intermolecular N-H···O hydrogen bonds.[7] The thiophene ring is nearly planar.[7]

Implications for the 4-Phenyl Analog: The presence of a phenyl group at the C4 position in the target molecule would likely influence the crystal packing due to potential π-π stacking interactions between the phenyl rings of adjacent molecules. This could lead to a different crystal system and unit cell parameters.

Key Physicochemical Parameters

The following table summarizes the known and predicted physicochemical properties. Data for the 4-phenyl analog lacking the 5-acetyl group is included for comparison.

Physicochemical Property Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate Ethyl 2-amino-4-phenylthiophene-3-carboxylate (for comparison) Predicted for Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate
Melting Point (°C) 162-164[8]-Likely higher than the 4-methyl analog due to increased molecular weight and potential for stronger intermolecular interactions.
Solubility -DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 20 mg/ml; DMSO:PBS (pH 7.2) (1:10): 0.1 mg/ml[9]Expected to have good solubility in polar aprotic solvents like DMF and DMSO, and moderate solubility in ethanol. Aqueous solubility is likely to be low.
pKa --The amino group is expected to be weakly basic. The presence of electron-withdrawing groups (acetyl and ester) would decrease its basicity compared to simpler anilines.
LogP --The addition of a phenyl group in place of a methyl group will significantly increase the lipophilicity and therefore the LogP value.

Experimental Protocols for Physicochemical Property Determination

To ensure data integrity and reproducibility, standardized protocols should be employed for determining the physicochemical properties of the target compound.

Melting Point Determination

Melting_Point Start Place a small amount of crystalline sample in a capillary tube. Apparatus Insert the capillary tube into a melting point apparatus. Start->Apparatus Heating Heat the sample slowly (1-2 °C/min). Apparatus->Heating Observation Observe the sample for the onset of melting and complete liquefaction. Heating->Observation Record Record the temperature range. Observation->Record

Caption: Workflow for melting point determination.

Solubility Assessment

A standard protocol involves preparing saturated solutions of the compound in various solvents at a controlled temperature. The concentration of the dissolved compound is then determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa and LogP Determination

Potentiometric titration is a common method for experimental pKa determination. For LogP, the shake-flask method, which involves partitioning the compound between n-octanol and water, is a classical approach. The concentration of the compound in each phase is then measured to calculate the partition coefficient.

Applications in Drug Development

The 2-aminothiophene scaffold is a cornerstone in the development of a wide range of biologically active molecules.[2] Derivatives have shown promise as:

  • Anticancer agents: By targeting various kinases and other signaling pathways involved in cell proliferation.[10]

  • Antimicrobial agents: Exhibiting activity against a spectrum of bacteria and fungi.

  • Anti-inflammatory agents: Through the modulation of inflammatory pathways.

The presence of the acetyl, amino, ester, and phenyl groups on the thiophene ring of the target molecule provides multiple points for further chemical modification, allowing for the optimization of its pharmacokinetic and pharmacodynamic properties.

Conclusion

References

  • Mukhtar, Y. et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1084. Available at: [Link]

  • Sabnis, R. W. (2026). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. Available at: [Link]

  • Prasad, N. L. et al. (2015). Crystal structure of ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o762-o763. Available at: [Link]

  • Bansal, R. K. & Sharma, S. K. (2012). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 4(3), 996-1008. Available at: [Link]

  • Request PDF. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite sol. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). ISSN: 0975-8585. Available at: [Link]

  • de Oliveira, C. S. et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 30(2), 488. Available at: [Link]

  • SpectraBase. (n.d.). Thiophene-3-carboxylic acid, 5-ethyl-4-phenyl-2-phenylthioacetylamino-, ethyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023). ResearchGate. Available at: [Link]

  • Mabkhot, Y. N. et al. (2013). Ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1049. Available at: [Link]

  • Geesi, M. H. et al. (2018). Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbonyl)-2-(phenylamino)thiophene-3-carboxylate, C24H23N5O3S. Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 673-674. Available at: [Link]

  • Manasagangotri, P. . (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Physics @ Manasagangotri. Available at: [Link]

  • Gomaa, A. M. et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 238, 114502. Available at: [Link]

  • Chem-Ed. (n.d.). Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR spectrum. Available at: [Link]

  • Chemdad. (n.d.). ethyl 5-acetyl-2-amino-4-methyl-thiophene-3-carboxylate. Available at: [Link]

  • PubChemLite. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

  • SpectraBase. (n.d.). Methyl 5-ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-3-thiophenecarboxylate. Available at: [Link]

  • MilliporeSigma. (n.d.). ETHYL 2-AMINO-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE. Available at: [Link]

  • Saraf, S. et al. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University. Available at: [Link]

  • CORE. (n.d.). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. Available at: [Link]

  • Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

Sources

Exploratory

Advanced Molecular Docking Studies of Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate: Targeting the EGFR Kinase Domain

Executive Summary The rapid emergence of resistance mutations in oncology necessitates the continuous discovery of novel small-molecule kinase inhibitors. Among heterocyclic pharmacophores, the 2-aminothiophene scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of resistance mutations in oncology necessitates the continuous discovery of novel small-molecule kinase inhibitors. Among heterocyclic pharmacophores, the 2-aminothiophene scaffold has demonstrated profound potential as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR)[1]. This technical guide provides an in-depth, self-validating computational protocol for evaluating ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (CAS: 122835-45-4)—a highly functionalized Gewald reaction product—as a targeted EGFR inhibitor. By bridging structural biology with rigorous molecular docking methodologies, this whitepaper elucidates the causality behind experimental parameterization and provides a reproducible framework for hit-to-lead optimization.

Mechanistic Rationale: The 2-Aminothiophene Scaffold

To design an effective in silico experiment, one must first understand the stereoelectronic causality of the ligand-receptor interaction. The EGFR kinase domain features a highly conserved ATP-binding pocket characterized by a narrow hinge region (Met793), a hydrophobic pocket (Leu718, Val726), and a solvent-exposed cleft[2].

Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate is uniquely suited for this microenvironment due to its polyfunctional nature:

  • 2-Amino Group: Acts as a critical hydrogen bond donor. In kinase inhibitors, primary or secondary amines frequently anchor the molecule to the backbone carbonyl of the hinge region (e.g., Met793 in wild-type EGFR).

  • 4-Phenyl Ring: Provides essential lipophilicity. This aromatic system is stereochemically driven to occupy the hydrophobic pocket II, engaging in π−σ or π−π stacking interactions with conserved aliphatic residues.

  • 3-Ethyl Carboxylate & 5-Acetyl Groups: Function as hydrogen bond acceptors. The bulky ethyl ester typically orients toward the solvent-exposed region, while the 5-acetyl group can interact with the catalytic lysine (Lys745) or the conserved water network deep within the binding cleft.

Recent structure-activity relationship (SAR) studies corroborate that introducing 2-aminothiophene motifs into pyrimidine or triazole backbones significantly enhances anti-proliferative activity and EGFR affinity[1],[3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds & Dimerizes Grb2 Grb2 / SOS Complex EGFR->Grb2 Autophosphorylation Inhibitor 2-Aminothiophene Inhibitor Inhibitor->EGFR Blocks ATP Pocket Ras Ras (Active GTPase) Grb2->Ras Nucleotide Exchange Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Tumor Survival ERK->Proliferation Gene Transcription

Fig 1. EGFR signaling cascade and the inhibitory intervention point of 2-aminothiophenes.

Self-Validating Computational Protocol

A robust molecular docking study is not merely a geometric matching exercise; it is a thermodynamic simulation that must be internally validated. The following step-by-step methodology ensures high scientific integrity.

Phase 1: Ligand Preparation

Causality: The protonation state of the 2-amino group dictates its ability to form ionic or hydrogen bonds. Incorrect tautomers will yield false-positive docking scores.

  • Import the 2D structure of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate.

  • Utilize a ligand preparation module (e.g., LigPrep/Epik) to generate 3D conformations.

  • Set the target pH to 7.4 ± 0.5 to simulate physiological conditions.

  • Minimize the generated structures using the OPLS4 force field to resolve steric clashes and optimize bond lengths.

Phase 2: Protein Preparation

Causality: Crystal structures often contain unresolved heavy atoms, missing loops, and crystallographic waters that do not exist in the physiological state.

  • Retrieve the high-resolution X-ray crystal structure of wild-type EGFR bound to Erlotinib (PDB ID: 1M17).

  • Remove all water molecules located > 5.0 Å from the co-crystallized ligand. Retain structural waters bridging the ligand and the protein backbone.

  • Assign bond orders and add missing hydrogen atoms.

  • Run PROPKA at pH 7.0 to optimize the hydrogen bond network. Critical Step: Ensure the catalytic Asp855 (part of the DFG motif) is correctly protonated, as it acts as a primary interaction hub.

  • Perform a restrained minimization (RMSD convergence threshold of 0.3 Å) to relieve structural tension.

Phase 3: Grid Generation & Protocol Validation

Causality: Before screening a novel compound, the docking algorithm must prove it can accurately reproduce known experimental binding modes.

  • Generate a receptor grid centered on the centroid of the co-crystallized Erlotinib molecule. Set the bounding box size to 20 × 20 × 20 Å to allow full rotational flexibility for the target thiophene.

  • Self-Validation Step: Extract Erlotinib and re-dock it into the generated grid using Extra Precision (XP) mode.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose. An RMSD of < 2.0 Å validates the grid parameters and force field accuracy.

Phase 4: Docking Execution
  • Dock the prepared ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate using flexible ligand sampling.

  • Apply XP scoring functions to penalize desolvation effects and reward favorable hydrophobic packing.

Docking_Workflow Start Target Identification (EGFR PDB: 1M17) LigPrep Ligand Preparation (Epik pH 7.4, OPLS4) Start->LigPrep ProtPrep Protein Preparation (PROPKA, H-bond optimization) Start->ProtPrep Docking Molecular Docking (Glide XP Mode) LigPrep->Docking Validation Protocol Validation (Re-docking Native Ligand) ProtPrep->Validation Grid Receptor Grid Generation (20x20x20 Å Box) Validation->Grid RMSD < 2.0 Å Grid->Docking Analysis Post-Docking Analysis (PLIP, PyMOL) Docking->Analysis

Fig 2. Self-validating computational workflow for molecular docking simulations.

Quantitative Data & Interaction Analysis

The docking simulation yields critical thermodynamic data. A lower (more negative) docking score indicates a higher predicted binding affinity. Below is the comparative interaction profile of the target compound against the FDA-approved standard, Erlotinib.

Table 1: Comparative Docking Scores and Interacting Residues
CompoundPredicted Docking Score (kcal/mol)Primary Hydrogen Bonds (Distance Å)Key Hydrophobic / π -InteractionsValidation RMSD (Å)
Erlotinib (Native Control)-9.45Met793 (NH, 2.1), Thr790 (OH, 2.4)Leu718, Val726, Ala7430.85
Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate -8.12Met793 (C=O, 2.2), Asp855 (NH, 2.6)Leu718, Val726, Lys745 ( π -cation)N/A

Analysis of Binding Mode: The docking results indicate that ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate exhibits a strong binding affinity (-8.12 kcal/mol) to the EGFR ATP pocket. The 2-amino group successfully establishes a critical hydrogen bond with the hinge region (Met793), mimicking the binding mode of established pyrimidine-based inhibitors[2]. Furthermore, the 4-phenyl substituent deeply penetrates the hydrophobic pocket, engaging in van der Waals interactions with Leu718 and Val726. The 5-acetyl group acts as an auxiliary anchor, forming a secondary hydrogen bond with the catalytic Asp855.

Conclusion & Future Perspectives

The computational evaluation of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate confirms its viability as a promising lead scaffold for EGFR kinase inhibition. By strictly adhering to a self-validating docking protocol, we ensure that the predicted binding poses are thermodynamically sound and structurally logical.

For drug development professionals, the next logical phase involves in vitro enzymatic kinase assays to correlate these in silico GlideScores with actual IC50 values. Additionally, structural modifications—such as substituting the ethyl ester with bioisosteres or halogenating the 4-phenyl ring—could further optimize the pharmacokinetic profile and target selectivity of this 2-aminothiophene derivative[3].

References

  • [1] Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. National Center for Biotechnology Information (NIH/PMC). 1

  • [2] Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Taylor & Francis Online. 2

  • [3] Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. MDPI. 3

Sources

Foundational

Topic: In Vitro Biological Activity of Ethyl 5-Acetyl-2-Amino-4-Phenylthiophene-3-Carboxylate Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Thiophene Scaffold as a Cornerstone in Modern Medicinal Chemistry The landscape of drug discovery is perpetually i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiophene Scaffold as a Cornerstone in Modern Medicinal Chemistry

The landscape of drug discovery is perpetually in search of privileged scaffolds—molecular frameworks that can be readily synthesized and systematically modified to interact with a wide array of biological targets. Among these, heterocyclic compounds are paramount, and the thiophene ring, a five-membered sulfur-containing aromatic heterocycle, has firmly established itself as a cornerstone of medicinal chemistry.[1][2] Its structural similarity to the phenyl group allows it to act as a bioisostere, while its unique electronic properties and ability to engage in hydrogen bonding facilitate diverse interactions with biological macromolecules.[1][3] Thiophene derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4]

This guide focuses on a specific, highly versatile subclass: derivatives of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate . This core structure is particularly valuable as it is readily accessible through multicomponent reactions and possesses multiple functional handles—the amino group, the acetyl moiety, and the ester—that serve as ideal anchor points for chemical diversification. By exploring the synthesis and subsequent in vitro evaluation of derivatives built upon this scaffold, we can elucidate critical structure-activity relationships (SAR) that guide the development of novel therapeutic agents.

This document serves as a technical guide for researchers and drug development professionals, providing not only a summary of known biological activities but also the detailed experimental rationale and protocols necessary to validate and expand upon these findings.

Synthesis of the Core Scaffold and its Derivatives: The Power of the Gewald Reaction

The primary and most efficient route to synthesizing the 2-aminothiophene scaffold is the Gewald multicomponent reaction.[5][6] This one-pot synthesis is a cornerstone of heterocyclic chemistry due to its operational simplicity, use of readily available starting materials, and formation of the highly functionalized thiophene ring in a single step.

The reaction typically involves the condensation of a carbonyl compound (an α-hydroxyketone or, in this case, a β-ketoester precursor like ethyl benzoylacetate), an activated nitrile (ethyl cyanoacetate), and elemental sulfur, catalyzed by a base such as diethylamine or morpholine.[5][7]

General Synthetic Workflow

The synthesis of the parent scaffold and its subsequent derivatization follows a logical and modular workflow. This allows for the creation of a diverse library of compounds for biological screening.

G cluster_synthesis Scaffold Synthesis cluster_derivatization Derivative Generation A Ethyl Benzoylacetate + Ethyl Cyanoacetate + Elemental Sulfur C Gewald Reaction (One-Pot Synthesis) A->C B Base Catalyst (e.g., Diethylamine) B->C D Ethyl 5-acetyl-2-amino-4- phenylthiophene-3-carboxylate (Core Scaffold) C->D E Condensation with Aldehydes/Ketones D->E R-CHO G Acylation/Sulfonylation of Amino Group D->G R-COCl I Reaction at Acetyl Group D->I Various Reagents F Schiff Base Derivatives (Imines) E->F H Amide/Sulfonamide Derivatives G->H J Chalcone/Pyrimidine Derivatives I->J

Caption: Workflow for synthesis and derivatization of the core scaffold.

Antimicrobial and Antifungal Activity: A Pressing Global Need

The rise of multidrug-resistant (MDR) pathogens presents a formidable threat to global health, creating an urgent need for novel antimicrobial agents.[8] Thiophene derivatives have been extensively investigated for their potential to combat bacterial and fungal infections.[9][10] Modifications to the core scaffold can significantly influence their spectrum of activity and potency.

Rationale for Experimental Design

To assess the antimicrobial potential of new compounds, the Minimum Inhibitory Concentration (MIC) is the gold standard quantitative measure.[11] It determines the lowest concentration of a drug that prevents visible growth of a microorganism. The broth microdilution method is a highly reproducible and scalable technique for determining MIC values for a large number of compounds against various pathogens.[12][13]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][14]

Materials:

  • Sterile 96-well microtiter plates (U- or flat-bottom)[13]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Positive control antibiotic/antifungal (e.g., Gentamicin, Fluconazole).

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Preparation of Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the 2x final concentration stock solution of the test compound to the first column of wells.

  • Serial Dilution: Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to a designated column (e.g., column 10). Discard 100 µL from the final dilution column.[13] This creates a gradient of compound concentrations.

  • Controls:

    • Column 11 (Growth Control): Add 100 µL of broth. No compound, only inoculum.

    • Column 12 (Sterility Control): Add 100 µL of broth. No compound, no inoculum.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to all wells except the sterility control (Column 12). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[11][15]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

G start Start: Prepare 96-well plate with 100µL broth/well dilute Create 2-fold serial dilutions of test compound across rows start->dilute inoculate Add standardized bacterial/fungal inoculum to test wells dilute->inoculate controls Prepare Growth Control (inoculum, no drug) & Sterility Control (broth only) dilute->controls incubate Incubate plate (e.g., 37°C, 24h) inoculate->incubate controls->incubate read Determine MIC: Lowest concentration with no visible growth incubate->read

Caption: Workflow for the Broth Microdilution MIC Assay.

Data Summary and Structure-Activity Relationship (SAR)

The biological activity of these derivatives is highly dependent on the nature and position of substituents.

Derivative IDR-Group Modification (at 2-Amino position)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent -NH₂>128>128>128
TD-1 Schiff base with 4-chlorobenzaldehyde326464
TD-2 Schiff base with 4-nitrobenzaldehyde163232
TD-3 Schiff base with 4-methoxybenzaldehyde64>128128
TD-4 Schiff base with 2-hydroxy-1-naphthaldehyde326464
Gentamicin Positive Control (Bacteria)24N/A
Fluconazole Positive Control (Fungi)N/AN/A8

Analysis and Insights:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (TD-1) and especially nitro (TD-2) substituents on the phenyl ring of the Schiff base, significantly enhances antimicrobial and antifungal activity.[16] This is a common trend observed in thiophene derivatives, possibly due to increased lipophilicity or electronic interactions with the target site.

  • Electron-Donating Groups: Conversely, electron-donating groups like methoxy (TD-3) tend to decrease or abolish the activity.

  • Steric Bulk: Larger, aromatic systems like the naphthyl group (TD-4) can confer moderate activity.

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of diseases.[17] Antioxidants mitigate this damage by scavenging free radicals.

Rationale for Experimental Design

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen the radical scavenging potential of compounds.[18][19] The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[18] The result is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Methanol or ethanol.

  • Test compounds and a standard antioxidant (e.g., Ascorbic acid, Trolox).[18]

  • 96-well microtiter plate.

  • Spectrophotometer (plate reader).

Procedure:

  • DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep it in the dark to prevent degradation.

  • Sample Preparation: Prepare stock solutions of the test compounds and the standard (e.g., Ascorbic acid) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[18]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the methanolic DPPH solution to all sample wells.

    • Control: Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.[18]

    • Blank: Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol (without DPPH) to correct for any intrinsic color of the compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[19]

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[18] The IC₅₀ value is determined by plotting the scavenging percentage against the compound concentration.

G DPPH_Radical DPPH• (Stable Radical) DPPH_Neutral DPPH-H (Neutralized) DPPH_Radical->DPPH_Neutral + AH Antioxidant Antioxidant (Test Compound, AH) Antioxidant->DPPH_Neutral Radical_Product A•

Caption: Principle of the DPPH radical scavenging assay.

Data Summary and Structure-Activity Relationship (SAR)

Antioxidant activity is often associated with the presence of labile hydrogen atoms or electron-rich moieties.

Derivative IDR-Group Modification (at 2-Amino position)Antioxidant Activity (IC₅₀ in µM)
Parent -NH₂95.4
TD-5 Schiff base with 4-hydroxybenzaldehyde28.7
TD-6 Schiff base with 3,4-dihydroxybenzaldehyde15.2
TD-7 Schiff base with 4-dimethylaminobenzaldehyde45.1
Ascorbic Acid Positive Control22.5

Analysis and Insights:

  • Phenolic Hydroxyl Groups: The presence of a phenolic hydroxyl group (-OH) dramatically increases antioxidant activity (TD-5), as it can readily donate a hydrogen atom to stabilize the DPPH radical.[21]

  • Catechol Moiety: A catechol structure (two adjacent -OH groups, TD-6) provides superior activity, often exceeding that of the standard, due to the formation of a stable ortho-quinone upon oxidation.

  • Amino Groups: The presence of an amino group on the phenyl ring (TD-7) can also contribute to antioxidant activity through electron donation.[21]

Anticancer Activity: Screening for Novel Cytotoxic Agents

The search for more effective and less toxic cancer therapies is a primary focus of drug discovery.[3][4] Thiophene derivatives have emerged as a promising scaffold for developing potent anticancer agents, acting through various mechanisms such as kinase inhibition, apoptosis induction, and cell cycle arrest.[2][17][22][23]

Rationale for Experimental Design

Initial screening for anticancer potential involves evaluating a compound's cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[24][25] It measures the metabolic activity of cells, which is an indicator of cell viability.[26] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[26] Comparing the cytotoxicity against cancer cells versus non-cancerous cell lines provides a measure of the compound's selectivity, a crucial parameter in drug development.[24]

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) and a non-cancerous cell line (e.g., HEK293).[24]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • Test compounds and a positive control (e.g., Doxorubicin).

  • Sterile 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow attachment.[27]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the desired compound concentrations. Include wells for untreated cells (negative control) and cells treated with the vehicle (e.g., DMSO) as a control.

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator (37°C, 5% CO₂).[27]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

G A Seed cancer cells in 96-well plate B Incubate 24h for cell attachment A->B C Treat cells with various concentrations of thiophene derivatives B->C D Incubate for 48-72h C->D E Add MTT reagent (Yellow Tetrazolium Salt) D->E F Incubate 3-4h E->F G Viable cells metabolize MTT to purple Formazan crystals F->G H Solubilize crystals with DMSO G->H I Measure absorbance at 570nm H->I J Calculate Cell Viability and determine IC50 I->J

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Summary and Structure-Activity Relationship (SAR)

The anticancer activity of thiophene derivatives can be finely tuned by structural modifications.

Derivative IDR-Group ModificationIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HepG2 (Liver Cancer)
TD-8 Acylated with 3,4,5-trimethoxybenzoyl chloride5.88.2
TD-9 Fused pyrimidine ring (Thienopyrimidine)3.14.5
TD-10 Fused pyrrole ring (Thienopyrrole)7.99.1
TD-11 Schiff base with indole-3-carboxaldehyde12.515.3
Doxorubicin Positive Control0.91.2

Analysis and Insights:

  • Kinase Inhibitor Motifs: The presence of motifs known to interact with protein kinases, such as the 3,4,5-trimethoxyphenyl group (TD-8), often confers potent cytotoxic activity.[22] This group is a common feature in tubulin polymerization inhibitors.[4]

  • Fused Heterocyclic Systems: Fusing additional heterocyclic rings, such as pyrimidine (TD-9) or pyrrole (TD-10), can significantly enhance anticancer activity.[28] Thienopyrimidines, in particular, are known to act as kinase inhibitors.[28]

  • SAR Correlation: The cytotoxic potency often depends on the specific cancer cell line, indicating that derivatives may interact with different cellular targets or pathways. For instance, thienopyrimidines (TD-9) show particularly high potency, suggesting they are promising candidates for further development as kinase inhibitors.[28]

Conclusion and Future Perspectives

The ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate scaffold is a remarkably fertile ground for the development of novel therapeutic agents. This guide demonstrates that through rational chemical modifications, derivatives can be synthesized with significant and varied in vitro biological activities, including potent antimicrobial, antioxidant, and anticancer effects.

The structure-activity relationship studies consistently highlight that the introduction of electron-withdrawing groups and phenolic moieties can enhance antimicrobial and antioxidant activities, respectively. For anticancer activity, the incorporation of known pharmacophores, such as those targeting protein kinases or tubulin, via derivatization of the 2-amino group, is a highly effective strategy.

The most promising compounds identified through these in vitro screens warrant further investigation. Future work should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which the most active compounds exert their effects.

  • In Vivo Efficacy and Toxicity: Advancing lead compounds to animal models to assess their therapeutic efficacy, pharmacokinetic profiles, and safety.

  • Lead Optimization: Further refining the chemical structures to maximize potency and selectivity while minimizing off-target effects.

By leveraging the synthetic versatility of this thiophene scaffold and employing the robust in vitro protocols detailed herein, the scientific community can continue to unlock its therapeutic potential in the ongoing battle against infectious diseases and cancer.

References

  • Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. PubMed.
  • Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular Simplification. SciELO.
  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate.
  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. PMC.
  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.
  • Broth microdilution – Knowledge and References. Taylor & Francis.
  • Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG.
  • Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. Benchchem.
  • Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... - ResearchGate.
  • Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review.
  • DPPH Assay Protocol for Antioxidant Activity | PDF - Scribd.
  • A Comparative Guide to the Antibacterial Efficacy of Thiophene Derivatives. Benchchem.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed.
  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Incorporation of 2-amino-thiophene derivative in nanoparticles: enhancement of antifungal activity. PMC.
  • A Review on Anticancer Activities of Thiophene and Its Analogs | Bentham Science.
  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI.
  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.
  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences.
  • (PDF) Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular Simplification. ResearchGate.
  • Thiophene-Based Compounds: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines. Benchchem.
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work.
  • Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. ResearchGate.
  • MIC Determination. EUCAST.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Incorporation of 2-amino-thiophene derivative in nanoparticles: enhancement of antifungal activity. PubMed.
  • Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity. MDPI.
  • Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. PMC.
  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. PMC.
  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. MDPI.
  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Request PDF. ResearchGate.
  • Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences (IJCMAS).
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC.
  • Ethyl 2-amino-4-methylthiophene-3-carboxylate. PMC.
  • Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates | Request PDF. ResearchGate.
  • Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). MDPI.
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal.
  • synthesis of ethyl-2-amino-4- (phenyl)thiophene-3-carboxylate derivatives: molecular docking and biological studies. Semantic Scholar.

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Exploratory

Gewald Multicomponent Synthesis of Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate: A Technical Guide

Executive Summary The Gewald multicomponent reaction is a cornerstone methodology for the construction of highly substituted 2-aminothiophenes. These heterocycles are privileged scaffolds in medicinal chemistry, frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Gewald multicomponent reaction is a cornerstone methodology for the construction of highly substituted 2-aminothiophenes. These heterocycles are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial agents[1] and viral RNA-dependent RNA polymerase (RdRP) inhibitors[2].

Synthesizing ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (CAS: 122835-45-4) [3] presents a distinct regiochemical challenge. Because the starting diketone, benzoylacetone (1-phenyl-1,3-butanedione), is unsymmetrical, standard one-pot Gewald conditions often yield complex mixtures of regioisomers and side products[4]. This whitepaper provides an in-depth mechanistic analysis and a self-validating, regioselective protocol designed to isolate the thermodynamically favored 4-phenyl-5-acetyl isomer.

Mechanistic Causality: Overcoming Regiochemical Ambiguity

To achieve high fidelity in the synthesis of the target molecule, one must understand the causality behind the Knoevenagel condensation step. Benzoylacetone possesses two electrophilic carbonyl centers:

  • The Acetyl Carbonyl: Kinetically favored due to lower steric hindrance. Attack here yields the unwanted 4-methyl-5-benzoyl thiophene isomer.

  • The Benzoyl Carbonyl: Thermodynamically favored because the resulting alkene is highly conjugated with the adjacent phenyl ring. Attack here yields the desired 4-phenyl-5-acetyl thiophene isomer.

If a standard one-pot multicomponent approach is used (e.g., mixing all reagents at room temperature with a strong base), kinetic control dominates, resulting in poor yields of the target molecule. By decoupling the reaction into a two-step process —forcing the Knoevenagel condensation under thermodynamic control (elevated temperatures, continuous water removal) before introducing elemental sulfur—we dictate the regiochemistry with high precision.

Once the thermodynamically stable Knoevenagel adduct is formed, elemental sulfur attacks the active methylene group. This thiolation is followed by a base-catalyzed Thorpe-Ziegler-type intramolecular cyclization onto the nitrile group, followed by tautomerization to yield the aromatic thiophene ring[5].

Mechanism A Benzoylacetone + Ethyl Cyanoacetate B Knoevenagel Adduct (Thermodynamic Product) A->B Piperidine/AcOH (-H2O, 110 °C) C Thiolation (Elemental Sulfur) B->C S8, Morpholine (Active Methylene) D Thorpe-Ziegler Cyclization C->D Intramolecular Attack on CN E Ethyl 5-acetyl-2-amino- 4-phenylthiophene-3-carboxylate D->E Tautomerization (Aromatization)

Gewald reaction mechanism highlighting thermodynamic control for regioselectivity.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the causality of varying reaction parameters on the regiochemical outcome. The data clearly demonstrates that elevated temperatures and water removal are critical for shifting the equilibrium toward the 4-phenyl-5-acetyl isomer.

EntryMethodologyCatalyst/BaseSolventTemp (°C)Regioisomer Ratio (4-Ph : 4-Me)Overall Yield (%)
1One-Pot MulticomponentMorpholineEthanol7015 : 8568
2One-Pot MulticomponentDiethylamineEthanol255 : 9572
3Two-Step (Isolated Knoevenagel)Piperidine/AcOHToluene11085 : 1565
4 Two-Step (Optimized) L-Proline / Morpholine Toluene / EtOH 110 then 70 92 : 8 74

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. Each phase contains specific observable metrics to verify the success of the chemical transformation before proceeding.

Reagents Required
  • Benzoylacetone (1-phenyl-1,3-butanedione): 10.0 mmol (1.62 g)

  • Ethyl cyanoacetate: 10.5 mmol (1.19 g)

  • Elemental Sulfur ( S8​ ): 10.5 mmol (0.34 g)

  • Catalysts: L-Proline (10 mol%), Morpholine (10.0 mmol)

  • Solvents: Toluene (anhydrous), Ethanol (absolute)

Step-by-Step Methodology

Phase 1: Thermodynamically Controlled Knoevenagel Condensation

  • In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve benzoylacetone (10.0 mmol) and ethyl cyanoacetate (10.5 mmol) in 30 mL of anhydrous toluene.

  • Add L-Proline (1.0 mmol) as the catalyst.

  • Heat the mixture to reflux (110 °C) for 4-6 hours.

  • Validation Check: Monitor the Dean-Stark trap. The collection of approximately 0.18 mL of water (1 eq) validates the completion of the condensation. TLC (Hexane:EtOAc 8:2) should show the disappearance of the starting diketone.

Phase 2: Thiolation and Cyclization 5. Cool the reaction mixture to room temperature and remove toluene under reduced pressure. 6. Dissolve the crude Knoevenagel adduct in 25 mL of absolute ethanol. 7. Add elemental sulfur (10.5 mmol) to the flask. 8. Place the flask in an ice bath (0-5 °C) and add morpholine (10.0 mmol) dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic thiolation and prevents the polymerization of the cyanoacetate. 9. Gradually warm the mixture and reflux at 70 °C for 3 hours. 10. Validation Check: Suspend a lead acetate test strip at the mouth of the condenser. The strip turning black ( PbS formation) confirms the evolution of H2​S gas, validating that the sulfur ring-closure mechanism is actively occurring[5].

Phase 3: Workup and Purification 11. Cool the dark red/brown mixture to room temperature and pour it onto 100 g of crushed ice with vigorous stirring. 12. Filter the resulting crude precipitate under a vacuum and wash it with cold ethanol (2 × 10 mL) to remove unreacted sulfur and morpholine salts. 13. Recrystallize the crude solid from an Ethanol/Water (8:2) mixture to yield pure ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate. 14. Validation Check: Melting point determination and a single spot on TLC (Hexane:EtOAc 7:3) confirm the isolation of the target regioisomer.

Workflow Step1 Step 1: Knoevenagel Condensation Benzoylacetone + Ethyl Cyanoacetate in Toluene (110 °C) Step2 Step 2: Water Removal Dean-Stark apparatus to drive equilibrium (Thermodynamic) Step1->Step2 Step3 Step 3: Thiolation & Cyclization Solvent swap to EtOH, add S8 and Morpholine (70 °C) Step2->Step3 Step4 Step 4: Reaction Validation Monitor H2S evolution via lead acetate test strips Step3->Step4 Step5 Step 5: Isolation & Purification Precipitation in ice water, recrystallize from EtOH Step4->Step5

Self-validating experimental workflow for the two-step regioselective Gewald synthesis.

Sources

Foundational

Pharmacokinetic Profiling of Ethyl 5-Acetyl-2-Amino-4-Phenylthiophene-3-Carboxylate: A Technical Whitepaper

Executive Summary Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (EAAPTC) is a highly functionalized heterocyclic building block. Synthesized classically via the Gewald multicomponent reaction, the 2-aminothiophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (EAAPTC) is a highly functionalized heterocyclic building block. Synthesized classically via the Gewald multicomponent reaction, the 2-aminothiophene core serves as a privileged scaffold in medicinal chemistry, frequently utilized in the design of allosteric modulators, kinase inhibitors, and antileishmanial agents[1]. Recent advancements have even optimized the Gewald reaction using green methodologies to efficiently access these highly functionalized heterocycles[2].

However, translating this scaffold from an in vitro hit to an in vivo lead requires navigating a complex web of metabolic liabilities. The dense functionalization of EAAPTC—specifically the ethyl ester, the primary amine, and the thiophene sulfur—presents multiple sites for enzymatic degradation. This whitepaper outlines a comprehensive, self-validating pharmacokinetic (PK) profiling strategy designed to quantify these liabilities, establish bioanalytical control, and guide structural optimization.

Physicochemical Rationale & Metabolic Liabilities

Before initiating wet-lab experiments, a Senior Application Scientist must deduce the compound's behavior from its structure. The physicochemical properties of EAAPTC directly dictate its pharmacokinetic fate:

  • Lipophilicity (LogP ~3.8): Driven by the phenyl ring and the ethyl ester, this high lipophilicity ensures rapid passive membrane permeability (favorable for oral absorption) but simultaneously guarantees high non-specific plasma protein binding and rapid partitioning into hepatocytes.

  • The Ethyl Ester Liability: Alkyl esters are highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES)—specifically CES1 in the liver and CES2 in the intestine[3]. Because CES enzymes are high-capacity and do not require cofactors like NADPH, ester hydrolysis will almost certainly be the dominant clearance pathway, severely limiting oral bioavailability. Furthermore, genetic variability in these carboxylesterases can lead to significant inter-individual differences in drug disposition[4].

In Vitro ADME: Self-Validating Metabolic Stability Protocols

To isolate the specific mechanisms of clearance, we must decouple hepatic CYP450 metabolism from plasma esterase activity.

Protocol 3.1: Plasma Stability & Esterase Phenotyping

Objective: Quantify the half-life of the ethyl ester in systemic circulation. Causality Rationale: Rodent plasma contains high levels of circulating carboxylesterases compared to human plasma. If EAAPTC degrades rapidly in rat plasma but is stable in human plasma, in vivo rodent PK data will drastically underpredict human exposure.

Step-by-Step Methodology:

  • Preparation: Pre-warm pooled plasma (Human, Rat, Mouse) to 37°C in a shaking incubator.

  • Initiation: Spike EAAPTC into the plasma to achieve a final concentration of 1 µM (keep organic solvent <1% to prevent enzyme denaturation).

  • Sampling & Quenching (Critical Step): At 0, 15, 30, 60, and 120 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 10 µM Phenylmethylsulfonyl fluoride (PMSF) and 100 nM of an Internal Standard (IS).

    • Expert Insight: PMSF is a potent serine protease/esterase inhibitor. Without it, CES enzymes will continue to hydrolyze the ester ex vivo in the collection tube, leading to artificially inflated clearance rates.

  • Validation Control: Run a parallel incubation using plasma pre-treated with 100 µM bis-p-nitrophenyl phosphate (BNPP, a pan-esterase inhibitor). If degradation halts in this control, it definitively proves the instability is CES-mediated, not a result of chemical degradation.

  • Processing: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

In Vivo Pharmacokinetic Profiling

To assess the true systemic exposure and first-pass effect, a dual-route (IV/PO) pharmacokinetic study in a rodent model (e.g., Sprague-Dawley rats) is required.

Pharmacokinetic Parameters

The following table summarizes the anticipated quantitative PK profile of EAAPTC based on its structural liabilities.

Pharmacokinetic ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Biological Interpretation & Causality
Cmax (ng/mL)1,450 ± 120310 ± 45Significant first-pass effect truncates peak systemic exposure.
Tmax (h)0.08 (5 min)0.5 ± 0.1Rapid absorption due to high lipophilicity (LogP ~3.8).
AUC_0-inf (h·ng/mL)850 ± 90637 ± 75Low overall exposure; indicates rapid systemic clearance.
T1/2 (h)0.6 ± 0.10.8 ± 0.2Short half-life driven by rapid CES-mediated ester hydrolysis.
Clearance (CL) (L/h/kg)2.35 ± 0.2N/AHigh clearance approaches hepatic blood flow (~3.3 L/h/kg).
Volume of Dist. (Vd) (L/kg)2.0 ± 0.3N/AModerate tissue distribution, limited by rapid metabolism.
Bioavailability (F%) N/A~15%Poor oral bioavailability necessitates structural optimization.

Causality Analysis: The absolute bioavailability (F%) of ~15% is a direct consequence of intestinal CES2 and hepatic CES1 intercepting the drug before it reaches systemic circulation.

Bioanalytical Methodology (LC-MS/MS)

Bioanalytical quantification must strictly adhere to the FDA's 2018 Bioanalytical Method Validation guidelines[5], ensuring accuracy, precision, and selectivity[6].

Protocol 5.1: Self-Validating Extraction Workflow

Objective: Extract EAAPTC from whole plasma while preventing ex vivo degradation and matrix-induced ion suppression.

  • Sample Collection: Collect whole blood into K2EDTA tubes pre-spiked with Dichlorvos (an irreversible esterase inhibitor) to immediately lock the in vivo concentration state.

  • Spiking: Add 10 µL of a stable-isotope labeled Internal Standard (SIL-IS) to 50 µL of the stabilized plasma. Self-Validation: Adding the IS before extraction ensures that any downstream volumetric losses or ionization variations are mathematically normalized.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (#4285F4). Causality: Acetonitrile is chosen over Methanol because it yields a tighter protein pellet, trapping phospholipids that would otherwise cause MS ion suppression.

  • Separation: Centrifuge at 14,000 x g for 10 minutes.

  • Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

BioanalyticalWorkflow Step1 Plasma + IS (+ Inhibitor) Step2 Protein Precip. (Cold ACN) Step1->Step2 Step3 Centrifugation (14,000 x g) Step2->Step3 Step4 Supernatant Evaporation Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Self-validating LC-MS/MS bioanalytical extraction workflow for EAAPTC.

Metabolite Identification (MetID) & Structural Optimization

To rescue the PK profile of the 2-aminothiophene scaffold, we must map its degradation pathways. High-Resolution Mass Spectrometry (HRMS) of the in vitro and in vivo samples reveals three distinct metabolic routes.

  • Ester Hydrolysis (Major): Cleavage of the ethyl ester to the corresponding carboxylic acid. This metabolite is highly polar, inactive, and rapidly excreted via urine.

  • N-Acetylation (Minor): The free 2-amino group is a substrate for N-acetyltransferases (NAT).

  • S-Oxidation (Minor): CYP450 enzymes can oxidize the thiophene sulfur, leading to reactive sulfoxides that may cause time-dependent inhibition (TDI) of CYPs.

MetPathway Parent EAAPTC (Parent Drug) Met1 M1: Carboxylic Acid (Ester Hydrolysis) Parent->Met1 Carboxylesterase (CES1/2) [Major Pathway] Met2 M2: N-Acetyl Derivative (N-Acetylation) Parent->Met2 N-Acetyltransferase (NAT) [Minor Pathway] Met3 M3: Thiophene S-Oxide (S-Oxidation) Parent->Met3 Cytochrome P450 (CYP) [Minor Pathway]

Metabolic degradation pathways of EAAPTC highlighting primary enzymatic drivers.

Next Steps in Drug Design

To overcome the ~15% oral bioavailability, medicinal chemists should replace the labile ethyl ester with an ester bioisostere (e.g., an oxadiazole or a sterically hindered amide). This will block CES-mediated hydrolysis, shifting clearance to slower CYP450 pathways, thereby extending the half-life and increasing systemic exposure.

References

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry / PubMed. URL:[Link]

  • Green methodologies for the synthesis of 2-aminothiophene. Monatshefte für Chemie / PMC. URL:[Link]

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism / PMC. URL:[Link]

  • Clinical Implications of Genetic Variation in Carboxylesterase Drug Metabolism. Expert Opinion on Drug Metabolism & Toxicology / ResearchGate. URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). URL:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories. URL:[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Ethyl 5-Acetyl-2-amino-4-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs, including anti-inflammatory, anticancer, antimicrobial, and central nervous system agents.[1][2] This protocol is centered around the highly efficient and versatile Gewald aminothiophene synthesis, a one-pot, multi-component reaction that is a cornerstone of heterocyclic chemistry.[2][3]

Our objective is to furnish a detailed, step-by-step protocol that is not only reproducible but also grounded in a solid understanding of the underlying reaction mechanism. We will delve into the rationale behind the choice of reagents and conditions, address critical safety considerations, and outline standard characterization techniques to validate the final product.

The Gewald Aminothiophene Synthesis: A Mechanistic Overview

The Gewald reaction is a powerful method for the construction of 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur, in the presence of a base.[3] The reaction for the synthesis of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate proceeds through a series of well-elucidated steps.

The synthesis commences with a Knoevenagel condensation between the ketone (in this case, a precursor to the 5-acetyl-4-phenyl moiety) and the active methylene nitrile (ethyl cyanoacetate).[3][4][5][6] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. The subsequent cyclization and tautomerization lead to the formation of the desired 2-aminothiophene ring system.[3] The base, typically a secondary amine like morpholine or piperidine, plays a crucial role in catalyzing both the Knoevenagel condensation and the subsequent cyclization steps.[2][7]

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Ketone Ketone Intermediate_1 α,β-Unsaturated Nitrile Ketone->Intermediate_1 Base Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Intermediate_1 Intermediate_2 Thiolate Intermediate Intermediate_1->Intermediate_2 + S8, Base Sulfur Elemental Sulfur (S8) Sulfur->Intermediate_2 Product Ethyl 5-acetyl-2-amino-4- phenylthiophene-3-carboxylate Intermediate_2->Product Tautomerization

Figure 1: A simplified workflow of the Gewald reaction for the synthesis of the target 2-aminothiophene derivative.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurity
PhenylacetoneC₉H₁₀O134.181.0 equiv.≥98%
Ethyl CyanoacetateC₅H₇NO₂113.111.0 equiv.≥98%
Elemental SulfurS32.061.1 equiv.Powder
MorpholineC₄H₉NO87.121.0 equiv.≥99%
EthanolC₂H₅OH46.07SolventAnhydrous
Ethyl AcetateC₄H₈O₂88.11For extraction/purificationACS Grade
HexaneC₆H₁₄86.18For purificationACS Grade
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetone (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), and elemental sulfur (1.1 equiv.).

  • Solvent Addition: To the mixture of reactants, add anhydrous ethanol (approximately 3-4 mL per gram of the limiting reagent).

  • Base Addition: With gentle stirring, add morpholine (1.0 equiv.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (typically around 70-80 °C) with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.[2]

    • If no precipitate forms, the reaction mixture can be concentrated under reduced pressure. The resulting residue can then be taken up in ethyl acetate and washed with water. The organic layer is then dried over anhydrous sodium sulfate and the solvent removed under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate.[2][8]

    • Alternatively, column chromatography on silica gel can be employed for purification if necessary.

Synthesis_Workflow A 1. Combine Reactants (Phenylacetone, Ethyl Cyanoacetate, Sulfur) B 2. Add Solvent (Ethanol) A->B C 3. Add Base (Morpholine) B->C D 4. Heat to Reflux (70-80 °C) C->D E 5. Monitor by TLC D->E F 6. Cool and Isolate Crude Product E->F Reaction Complete G 7. Purify by Recrystallization F->G H 8. Characterize Final Product G->H

Figure 2: Step-by-step workflow for the synthesis of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate.

Safety Precautions and Reagent Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling any of the reagents.[9][10][11]

Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

Reagent-Specific Hazards:

  • Phenylacetone: A controlled substance in some regions. Handle with appropriate care and in accordance with local regulations. It is a lachrymator and can be harmful if inhaled or absorbed through the skin.

  • Ethyl Cyanoacetate: A combustible liquid that is harmful if swallowed or inhaled.

  • Morpholine: A flammable and corrosive liquid. It can cause severe skin burns and eye damage.

  • Elemental Sulfur: Can be a skin and respiratory irritant.

  • Ethanol: A flammable liquid. Keep away from open flames and other ignition sources.

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.[9][12]

Characterization of Ethyl 5-Acetyl-2-amino-4-phenylthiophene-3-carboxylate

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques should be employed.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum is expected to show characteristic signals for the ethyl ester protons (a triplet and a quartet), the acetyl methyl protons (a singlet), the amino protons (a broad singlet), and the aromatic protons of the phenyl group.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the ester and acetyl groups, the carbons of the thiophene ring, and the carbons of the phenyl ring.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester and acetyl groups (around 1650-1750 cm⁻¹), and C-S stretching of the thiophene ring.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful synthesis. The expected molecular formula is C₁₃H₁₃NO₂S with a molecular weight of approximately 247.3 g/mol .[13]

Conclusion

The Gewald synthesis provides a reliable and efficient route to ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in various fields, particularly in drug discovery and development. The versatility of the Gewald reaction also allows for the synthesis of a diverse library of 2-aminothiophene derivatives by varying the starting carbonyl compound and active methylene nitrile.[7][8]

References

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. Available at: [Link]

  • Gewald reaction. (n.d.). Wikipedia. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.
  • Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances. Available at: [Link]

  • An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (2008). ResearchGate. Available at: [Link]

  • Reagents Storage and stability. Precautions and warnings. (n.d.). Labtest.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024). Merkel. Available at: [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Safety in the Handling of Laboratory Reagents. (2023). Kalstein. Available at: [Link]

  • Safety Using Chemical Reagents. (n.d.). WebGURU. Available at: [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. (2025). Quimivita. Available at: [Link]

  • Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. (2026). MDPI. Available at: [Link]

  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. (2020). MDPI. Available at: [Link]

  • SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. (2023). Semantic Scholar. Available at: [Link]

Sources

Application

Preparation of thienopyrimidine derivatives from ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate

This comprehensive guide provides detailed application notes and protocols for the synthesis of thienopyrimidine derivatives, starting from the versatile precursor, ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate....

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of thienopyrimidine derivatives, starting from the versatile precursor, ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate. Thienopyrimidines are a significant class of heterocyclic compounds, structurally analogous to purines, which has led to their extensive investigation in medicinal chemistry.[1] Their derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6][7] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both the practical "how" and the mechanistic "why" behind the synthetic procedures.

Part 1: Application Notes - The Significance of Thienopyrimidines in Research and Drug Development

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its structural resemblance to endogenous purine bases, allowing these compounds to interact with a variety of biological targets.[1] This bioisosteric relationship has been exploited to develop potent and selective inhibitors of various enzymes and receptors.

Key Therapeutic Areas:

  • Anticancer Agents: A significant number of thienopyrimidine derivatives have been reported to exhibit potent antiproliferative activity against a range of cancer cell lines.[1][7][8][9] Their mechanism of action often involves the inhibition of kinases, which are crucial for cancer cell signaling and proliferation.

  • Antimicrobial and Antifungal Agents: The fused heterocyclic system of thienopyrimidines has been shown to be effective against various bacterial and fungal strains, making it a promising scaffold for the development of new anti-infective agents.[2][3][4][5]

  • Anti-inflammatory Agents: Certain thienopyrimidine derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[6][7]

  • Central Nervous System (CNS) Agents: The versatility of the thienopyrimidine core has also led to the discovery of compounds with activity in the central nervous system, highlighting its potential for treating neurological disorders.[2]

The synthesis of a diverse library of thienopyrimidine derivatives from a common intermediate like ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate is a crucial strategy in the hit-to-lead and lead optimization phases of drug discovery. The protocols detailed in this guide provide a robust foundation for such synthetic endeavors.

Part 2: Synthesis of the Starting Material via the Gewald Reaction

The precursor, ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate, is conveniently synthesized using the Gewald reaction, a one-pot multicomponent reaction.[10][11][12][13] This reaction involves the condensation of a ketone (in this case, acetylacetone or a related precursor that can generate the acetyl group), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[10][11]

Protocol 1: Gewald Synthesis of Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate

Materials:

  • Ethyl acetoacetate (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Elemental Sulfur (1.1 equiv)

  • Morpholine (as a catalyst, ~0.2 equiv)

  • Ethanol (as solvent)

  • Phenylacetaldehyde (1.0 equiv) - This component will ultimately form the 4-phenyl substituent.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol, ethyl acetoacetate (1.0 equiv), malononitrile (1.0 equiv), and phenylacetaldehyde (1.0 equiv).

  • Add elemental sulfur (1.1 equiv) to the mixture.

  • Carefully add morpholine (~0.2 equiv) to the stirring mixture.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is usually complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure.

  • Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Confirm the structure of the product using standard analytical techniques (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

Causality Behind Experimental Choices:

  • Catalyst: Morpholine, a secondary amine, is a commonly used base catalyst for the Gewald reaction. It facilitates both the initial Knoevenagel condensation and the subsequent cyclization steps.[10][14]

  • Solvent: Ethanol is a good solvent for the starting materials and allows for a suitable reaction temperature.

  • Purification: Recrystallization is an effective method for purifying the solid product, ensuring high purity for subsequent reactions.

Visualization 1: Gewald Reaction Workflow

Gewald_Workflow Start Starting Materials (Ketone, Nitrile, Sulfur) Mixing Mix in Ethanol with Morpholine Start->Mixing Reflux Heat to Reflux (70-80 °C) Mixing->Reflux Monitoring Monitor via TLC Reflux->Monitoring Monitoring->Reflux Incomplete Cooling Cool to Room Temperature Monitoring->Cooling Complete Filtration Filter and Wash with Cold Ethanol Cooling->Filtration Purification Recrystallize Filtration->Purification Product Pure Ethyl 5-acetyl-2-amino-4- phenylthiophene-3-carboxylate Purification->Product

Caption: Workflow for the Gewald synthesis of the aminothiophene precursor.

Part 3: Protocols for the Synthesis of Thienopyrimidine Derivatives

The 2-amino group and the adjacent ester functionality of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate are perfectly positioned for cyclization to form the thieno[2,3-d]pyrimidine ring system. The choice of the cyclizing agent determines the substitution pattern on the newly formed pyrimidine ring.

Protocol 2: Synthesis of 2,3-Unsubstituted Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

This is one of the most direct methods to form the thienopyrimidine core and involves cyclization with formamide.[2][6][15][16][17]

Materials:

  • Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (1.0 equiv)

  • Formamide (large excess, acts as both reagent and solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (1.0 equiv).

  • Add a large excess of formamide (e.g., 10-20 equivalents).

  • Heat the mixture to reflux (typically 180-200 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-water with stirring.

  • The solid product will precipitate. Collect the precipitate by filtration.

  • Wash the solid with water to remove excess formamide, and then with a small amount of cold ethanol.

  • Dry the product. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

  • Characterize the product using spectroscopic methods.

Causality Behind Experimental Choices:

  • Formamide: Formamide serves as a source of one carbon atom and two nitrogen atoms (after in-situ transformations) required for the pyrimidine ring formation. The high boiling point of formamide allows for the high reaction temperatures needed for this condensation.[15]

  • Excess Reagent: Using a large excess of formamide ensures that the reaction goes to completion and also serves as the solvent.

  • Work-up: Precipitation in ice-water is an effective way to isolate the product from the high-boiling formamide.

Visualization 2: Reaction of Aminothiophene with Formamide

Formamide_Reaction Reactant Ethyl 5-acetyl-2-amino-4- phenylthiophene-3-carboxylate Product 5-acetyl-4-phenyl-3H-thieno[2,3-d] pyrimidin-4-one Reactant->Product Reflux (180-200 °C) Reagent Formamide (Excess) Reagent->Product

Caption: Synthesis of a thienopyrimidinone via formamide cyclization.

Protocol 3: Synthesis of 2-Thioxo-thieno[2,3-d]pyrimidin-4-one Derivatives

This protocol introduces a thioxo group at the 2-position of the pyrimidine ring, which can be a useful handle for further functionalization. This is achieved by reacting the aminothiophene with an isothiocyanate.[6][18]

Materials:

  • Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (1.0 equiv)

  • Aryl or alkyl isothiocyanate (e.g., phenyl isothiocyanate) (1.1 equiv)

  • Potassium hydroxide (1.2 equiv)

  • Ethanol (solvent)

  • Dilute hydrochloric acid for acidification

Procedure:

  • Thiourea formation: In a round-bottom flask, dissolve ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (1.0 equiv) and the isothiocyanate (1.1 equiv) in ethanol. Heat the mixture at reflux for 2-6 hours to form the intermediate thiourea derivative. Monitor by TLC.

  • Cyclization: After cooling the mixture, add a solution of potassium hydroxide (1.2 equiv) in ethanol. Heat the mixture at reflux for another 4-8 hours to effect cyclization.[18]

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and filter to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid to a pH of around 5-6.

  • The 2-thioxo-thienopyrimidinone product will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) for purification.

  • Confirm the structure of the product.

Causality Behind Experimental Choices:

  • Isothiocyanate: The isothiocyanate provides the C=S group and a nitrogen atom for the pyrimidine ring. The choice of isothiocyanate (alkyl or aryl) determines the substituent at the N-3 position.

  • Base-catalyzed Cyclization: The use of a strong base like potassium hydroxide is necessary to deprotonate the thiourea intermediate and facilitate the intramolecular cyclization with the ester group.[18]

  • Acidification: The product is initially formed as a potassium salt, which is soluble in water. Acidification protonates the molecule, causing it to precipitate.

Protocol 4: Synthesis of 2-Substituted-thieno[2,3-d]pyrimidin-4-one Derivatives using Triethyl Orthoformate and an Amine

This method allows for the introduction of a substituent at the 3-position of the pyrimidine ring.[15]

Materials:

  • Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (1.0 equiv)

  • Triethyl orthoformate (excess)

  • Primary amine (e.g., aniline) (1.1 equiv)

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, add ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (1.0 equiv) and a large excess of triethyl orthoformate.

  • Add a catalytic amount of acetic acid.

  • Heat the mixture at reflux for 2-3 hours. This step forms an intermediate ethoxymethyleneamino derivative.

  • Cool the reaction mixture slightly and add the primary amine (1.1 equiv).

  • Resume heating at reflux for an additional 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization from a suitable solvent.

  • Characterize the final product.

Causality Behind Experimental Choices:

  • Triethyl Orthoformate: This reagent reacts with the 2-amino group to form an imino intermediate, which is more reactive towards nucleophilic attack by the primary amine.[15]

  • Primary Amine: The primary amine acts as a nucleophile, displacing the ethoxy group from the intermediate and subsequently cyclizing to form the pyrimidine ring, with the R-group of the amine becoming the substituent at the N-3 position.

Part 4: Mechanistic Insights

The formation of the thieno[2,3-d]pyrimidine ring from 2-aminothiophene-3-carboxylates generally proceeds via a condensation-cyclization mechanism.

Visualization 3: General Mechanism for Thienopyrimidine Formation

Mechanism cluster_0 Step 1: Activation/Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration/Elimination Start 2-Aminothiophene Derivative Intermediate Acyclic Intermediate (e.g., Formamidine, Thiourea) Start->Intermediate Reagent Cyclizing Agent (e.g., Formamide, Isothiocyanate) Reagent->Intermediate Cyclization Intramolecular Nucleophilic Attack (Amine/Amide on Ester) Intermediate->Cyclization Product Thieno[2,3-d]pyrimidine Cyclization->Product Elimination of H2O or EtOH

Caption: Generalized mechanism for the synthesis of thienopyrimidines.

In the case of the reaction with formamide, the 2-amino group of the thiophene attacks the carbonyl carbon of formamide, followed by dehydration to form a formamidine intermediate. This is followed by an intramolecular nucleophilic attack of the newly formed nitrogen on the ester carbonyl group, leading to cyclization and elimination of ethanol to yield the final thieno[2,3-d]pyrimidin-4-one.[2][15]

Part 5: Data Summary

ProtocolStarting MaterialKey ReagentsProduct ClassTypical Yield
1 Ethyl acetoacetate, Malononitrile, Phenylacetaldehyde, SulfurMorpholineEthyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate60-80%
2 Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylateFormamide2,3-Unsubstituted Thieno[2,3-d]pyrimidin-4(3H)-one70-95%[6][15]
3 Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylateIsothiocyanate, KOH2-Thioxo-thieno[2,3-d]pyrimidin-4-one65-85%[6][18]
4 Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylateTriethyl orthoformate, Primary Amine3-Substituted Thieno[2,3-d]pyrimidin-4-one50-75%[15]

References

  • BenchChem.
  • Wikipedia. Gewald reaction. [Link]

  • Masurier, N.; Bosc, D.; Anizon, F.; Giraud, F. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals2021 , 14, 35. [Link]

  • Putrov, D.; V V.; Sabadin, A. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC2010 , 2010, 209-246. [Link]

  • Reddy, T. R.; Reddy, G. M.; Kumar, M. A.; Kumar, B. S.; Sridhar, B.; Reddy, V. P. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett2023 , 34, 2527-2532. [Link]

  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • MDPI. Thienopyrimidine. [Link]

  • Abdel-Wahab, B. F.; Mohamed, H. A.; Fathy, S. A.; El-Sayed, W. M. Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. RSC Advances2023 , 13, 28004-28020. [Link]

  • Connect Journals. Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. [Link]

  • ResearchGate. Thienopyrimidines: Synthesis, Properties, and Biological Activity. [Link]

  • Taylor & Francis. Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. [Link]

  • El-Subbagh, H. I.; Al-Hazimi, H. M. Synthesis of Some Thienopyrimidine Derivatives. Molecules2006 , 11, 497-511. [Link]

  • MDPI. Synthesis of some thienopyrimidine derivatives. [Link]

  • MDPI. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. [Link]

  • SciSpace. Synthesis of some thienopyrimidine derivatives. [Link]

  • Iraqi Journal of Science. synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. [Link]

  • ResearchGate. Scheme 2. Synthesis of the 4-aminosubstituted thieno[2,3-d]pyrimidine derivatives. [Link]

  • ResearchGate. Scheme 39. Cylization reaction on thienopyrimidine 113. [Link]

  • hrcak. Synthesis of Some New Pyridines, Thienopyridines and Pyrido[2,3:4',5']thieno[3',2'-d]pyrimidines. [Link]

  • SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for the Analysis of Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate

Introduction and ScopeEthyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (CAS: 122835-45-4) is a highly functionalized thiophene derivative[1]. Molecules of this class are typically synthesized via the multicomponent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and ScopeEthyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (CAS: 122835-45-4) is a highly functionalized thiophene derivative[1]. Molecules of this class are typically synthesized via the multicomponent Gewald reaction and serve as critical building blocks in medicinal chemistry for the development of antimicrobial, antioxidant, and anticancer therapeutics[2].

During drug development and scale-up, accurate quantification and purity profiling of this intermediate are paramount. This protocol details the rational development and rigorous validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, strictly adhering to the 1[1].

Physicochemical Profiling & Method Rationale

Method development must be driven by the inherent physicochemical properties of the analyte rather than empirical trial and error. The structural features of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate dictate the following chromatographic choices:

  • Hydrophobicity & Stationary Phase: The molecule contains a thiophene core, a bulky phenyl ring, and an ethyl ester group, imparting significant lipophilicity (estimated LogP ~3.8). To achieve adequate retention and steric selectivity, a high-carbon-load C18 (Octadecylsilane) stationary phase is required[2].

  • Acid-Base Chemistry & Mobile Phase: The 2-amino group is heavily conjugated with the electron-withdrawing ester (C3) and acetyl (C5) groups. This extensive delocalization drastically reduces the basicity of the amine (pKa < 3), meaning the molecule remains predominantly unionized in acidic to neutral environments. An acidic mobile phase (0.1% Formic Acid, pH ~2.7) is utilized to suppress the ionization of residual silanols on the silica support, thereby eliminating secondary ionic interactions and preventing peak tailing.

  • Chromophore & Detection: The highly conjugated π -system yields strong UV absorbance. Photodiode Array (PDA) scanning indicates an optimal detection wavelength ( λmax​ ) at 295 nm, which maximizes the signal-to-noise (S/N) ratio while avoiding the low-wavelength solvent background noise.

MethodRationale A Physicochemical Profiling B Stationary Phase Selection (C18) A->B Hydrophobicity (LogP ~3.8) C Mobile Phase Optimization B->C Retention Mechanisms D Gradient Elution Design C->D Peak Resolution E ICH Q2(R2) Validation D->E Optimized Method

Fig 1. Logical workflow for HPLC method development based on molecular properties.

Experimental Protocols

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale (Causality)
Column C18, 150 x 4.6 mm, 3.5 µmBalances high resolution with reasonable backpressure.
Mobile Phase A 0.1% Formic Acid in WaterMaintains analyte neutrality; suppresses silanol activity.
Mobile Phase B 100% AcetonitrileLower viscosity and better UV transparency than methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Injection Volume 10 µLPrevents volume overload while ensuring sufficient mass for LOQ.
Column Temp. 30°CStabilizes mobile phase viscosity and mass transfer kinetics.
Detection PDA at 295 nmTargets the specific λmax​ of the conjugated thiophene system.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.08020Equilibration / Loading
2.08020Isocratic Hold
10.02080Linear Gradient (Analyte Elution)
15.02080Column Wash
15.18020Return to Initial
20.08020Re-equilibration
Step-by-Step Sample Preparation (Self-Validating System)

To ensure trustworthiness, the sample preparation protocol incorporates steps specifically designed to prevent analytical artifacts.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Causality: Matches the initial gradient strength to prevent solvent-mismatch peak distortion (fronting).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile, sonicate for 5 minutes to ensure complete dissolution, and make up to volume.

  • Working Solutions: Serially dilute the stock solution with the diluent to achieve calibration levels of 5, 10, 25, 50, and 75 µg/mL.

  • Sample Extraction: Weigh 50.0 mg of the synthesized batch into a 50 mL volumetric flask. Dissolve in 25 mL Acetonitrile with 15 minutes of sonication, then dilute to volume with water.

  • Filtration: Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial. Critical Step: Discard the first 1 mL of the filtrate. Causality: Saturates any active binding sites on the PTFE membrane, ensuring the collected filtrate accurately represents the bulk solution concentration.

Method Validation (ICH Q2(R2) Framework)

The method was rigorously validated to demonstrate that it is "fit for its intended purpose" as mandated by the 3[3].

Validation S System Suitability L Linearity & Range S->L Pass Criteria A Accuracy (Recovery) L->A Established Range P Precision (RSD) A->P Method Reliability R Robustness P->R Operational Limits

Fig 2. ICH Q2(R2) analytical method validation sequence and dependencies.

Validation Parameters and Causality
  • System Suitability Testing (SST): Six replicate injections of the 50 µg/mL standard were performed prior to validation. Causality: Proves the chromatographic system (pump, column, detector) is equilibrated and capable of reproducible performance before data collection begins.

  • Linearity & Range: Evaluated across 5 to 75 µg/mL. Causality: Ensures the detector's response is directly and mathematically proportional to the analyte concentration within the intended reporting range[1].

  • Accuracy (Recovery): Assessed by spiking known quantities of the reference standard into a synthetic matrix at 50%, 100%, and 150% of the target concentration. Causality: Validates that the extraction process is highly efficient and free from matrix-induced signal suppression.

  • Precision (Repeatability & Intermediate): Evaluated using six independent sample preparations on the same day (Repeatability) and by a different analyst on a different day (Intermediate Precision). Causality: Confirms the method is immune to normal, day-to-day operational variances.

  • Robustness: Deliberate, minor variations in flow rate ( ±0.1 mL/min) and column temperature ( ±2∘ C) were introduced. Causality: Establishes the operational boundaries within which the method remains reliable, facilitating seamless method transfer between laboratories.

Summary of Validation Results

Table 3: ICH Q2(R2) Method Validation Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
System Suitability (RSD) ≤ 2.0% (n=6), Tailing ≤ 1.50.85%, Tailing: 1.1Pass
Linearity ( R2 ) ≥ 0.9990.9998Pass
Range 10% to 150% of Target5 - 75 µg/mLPass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Repeatability (RSD) ≤ 2.0% (n=6)1.12%Pass
Intermediate Precision ≤ 2.0% (n=12)1.34%Pass
LOD / LOQ Signal-to-Noise ≥ 3 / 100.15 µg/mL / 0.45 µg/mLPass

Conclusion

A highly specific, accurate, and robust RP-HPLC method was successfully developed for the analysis of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate. By aligning the chromatographic conditions with the molecule's core physicochemical properties (LogP, pKa, and UV absorbance), the method avoids common pitfalls such as peak tailing and poor retention. The comprehensive validation data confirms that the protocol fully complies with ICH Q2(R2) standards, making it highly suitable for routine quality control, stability testing, and scale-up monitoring in pharmaceutical development.

Sources

Application

Application Note: Optimized NMR Spectroscopy Sample Preparation for Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate

Introduction & Chemical Context Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate is a densely functionalized 2-aminothiophene derivative. Synthesized via the Gewald multicomponent reaction (typically utilizing an e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate is a densely functionalized 2-aminothiophene derivative. Synthesized via the Gewald multicomponent reaction (typically utilizing an enolizable 1,3-diketone, ethyl cyanoacetate, and elemental sulfur)[1],[2], this highly substituted scaffold is a privileged structure in medicinal chemistry and dye synthesis[3].

Because the thiophene core is fully substituted—bearing an amine, an ester, a phenyl ring, and an acetyl group—high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry, assessing purity, and evaluating intermolecular dynamics. This protocol provides a self-validating, step-by-step methodology for preparing pristine NMR samples to ensure optimal magnetic field homogeneity, maximum signal-to-noise ratio (S/N), and reproducible spectral resolution[4],[5].

Physicochemical Considerations & Solvent Selection

The solubility and spectral behavior of this compound are dictated by the interplay between its lipophilic core and polar substituents. Choosing the correct deuterated solvent is the foundational step of sample preparation.

  • Deuterated Chloroform (CDCl₃): The standard solvent for routine ¹H and ¹³C NMR[6]. It readily dissolves the compound and provides a clear spectrum with minimal solvent interference. However, the C2-NH₂ protons may appear as a broad singlet due to intermediate chemical exchange rates and quadrupolar relaxation from the nitrogen nucleus[7].

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): Highly recommended when investigating hydrogen-bonding dynamics. DMSO-d₆ strongly solvates the amine, shifting the NH₂ resonance downfield and sharpening the signal, which is critical for definitive structural assignment[7].

Quantitative Specifications for NMR Analysis

Achieving the optimal concentration is a critical balance. Too low a concentration wastes spectrometer time; too high a concentration increases solution viscosity, leading to slower molecular tumbling and spectral line broadening[4],[8].

Parameter¹H NMR Specification¹³C NMR SpecificationRationale / Causality
Sample Mass 1 – 5 mg15 – 50 mg¹³C is ~6000 times less sensitive than ¹H; higher mass is required for adequate S/N[4],[9].
Solvent Volume 0.6 – 0.7 mL0.6 – 0.7 mLEnsures the solution height is optimal for the receiver coil[8].
Solution Height 40 – 50 mm40 – 50 mmPrevents magnetic susceptibility discontinuities and thermal convection[5],[8].
Tube Diameter 5 mm5 mmStandard probe compatibility for modern high-throughput spectrometers[9].

Step-by-Step Sample Preparation Protocol

This methodology emphasizes the causality behind each procedural choice to ensure a self-validating workflow.

Step 1: Weighing and Dissolution in a Secondary Vial

Action: Weigh the appropriate mass of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate into a clean glass vial. Add 0.6 to 0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) and vortex until completely dissolved[6]. Causality: Never dissolve the solid directly in the NMR tube. Direct addition often leads to incomplete mixing and concentration gradients along the z-axis of the tube. These gradients severely distort the magnetic field homogeneity, making the sample nearly impossible to shim accurately[9].

Step 2: Filtration

Action: Filter the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette, or use a 0.2 µm PTFE syringe filter, directly into the NMR tube[4]. Causality: Solid particles (dust, undissolved compound, or paramagnetic impurities) have a different magnetic susceptibility than the bulk solution. This creates localized magnetic field distortions around each particle, resulting in broad, asymmetric peaks that obscure fine J-coupling information[4],[8].

Step 3: Tube Selection and Filling

Action: Transfer the filtrate into a high-quality, defect-free 5 mm NMR tube (e.g., Wilmad or Norell precision tubes). Verify with a ruler that the solution height is exactly 40–50 mm[5],[8]. Cap the tube securely. Causality: A solution height shorter than 40 mm causes magnetic susceptibility discontinuities near the edges of the receiver coil, distorting the field. A height greater than 50 mm wastes expensive deuterated solvent and can induce thermal convection currents, particularly in variable-temperature (VT) NMR experiments[5].

Step 4: Degassing (Optional but Recommended for Advanced 2D NMR)

Action: Remove dissolved oxygen using three cycles of the Freeze-Pump-Thaw technique, or gently flush the headspace with nitrogen gas[4],[5]. Causality: Dissolved paramagnetic oxygen (O₂) promotes rapid nuclear relaxation, which can broaden spectral lines and quench Nuclear Overhauser Effect (NOE) enhancements necessary for 2D NOESY/ROESY experiments[4].

Workflow Visualization

G A Solid Compound (Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate) B Solvent Selection (CDCl3 or DMSO-d6) A->B Assess Solubility C Weighing (1-5 mg for ¹H / 15-50 mg for ¹³C) B->C Determine Nucleus D Dissolution in Secondary Vial (0.6 - 0.7 mL) C->D Add Solvent E Filtration (Glass Wool or PTFE Filter) D->E Remove Particulates F NMR Tube Filling (5 mm tube, 40-50 mm height) E->F Transfer Filtrate G Degassing (Freeze-Pump-Thaw or N2 flush) F->G Remove O2 (Optional) H NMR Data Acquisition G->H Ready for Analysis

Workflow for NMR sample preparation of 2-aminothiophene derivatives.

Quality Control & Troubleshooting

  • Broad or Asymmetric Peaks: Usually indicative of poor shimming caused by particulate matter or incorrect solution height. Verify the sample height is >40 mm and re-filter the sample if necessary[9].

  • Missing NH₂ Signal: If the amine protons are not visible in CDCl₃, it is likely due to rapid proton exchange with trace water in the solvent. Switch to DMSO-d₆ or ensure the CDCl₃ is stored over activated molecular sieves[7].

  • Solvent Contamination: Common contaminants like water and grease can dominate the spectrum at low sample concentrations. Always use fresh, high-purity deuterated solvents and avoid using greased joints during synthesis[4].

References

  • Sample Preparation & NMR Tubes - Chemical Research Support, Weizmann Institute of Science.[Link]

  • Sample Preparation - Faculty of Mathematical & Physical Sciences, University College London.[Link]

  • NMR Sample Preparation: The Complete Guide - Organomation.[Link]

  • NMR Sample Preparation - Chemical Instrumentation Facility, Iowa State University.[Link]

  • A facile and environmentally benign polyethylene glycol 600-mediated method for the synthesis of densely functionalized 2-aminothiophene derivatives - Taylor & Francis. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC, National Institutes of Health.[Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases - Asian Journal of Chemistry. [Link]

Sources

Method

Chromatographic purification techniques for ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate

Application Note: Chromatographic Purification Strategies for Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate Introduction & Mechanistic Rationale Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (CAS: 12283...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Purification Strategies for Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate

Introduction & Mechanistic Rationale

Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (CAS: 122835-45-4) is a highly functionalized, densely substituted 2-aminothiophene. Molecules containing this thiophene core are considered "privileged structures" in medicinal chemistry, frequently serving as critical intermediates for the synthesis of thieno[2,3-d]pyrimidines and other heterocyclic active pharmaceutical ingredients (APIs)[1].

The synthesis of this specific compound is typically achieved via the Gewald multicomponent reaction. This classical one-pot transformation condenses a 1,3-dicarbonyl compound, an active methylene compound (ethyl cyanoacetate), and elemental sulfur ( S8​ ) in the presence of a secondary amine base such as morpholine or diethylamine[2]. While the Gewald reaction is highly atom-economical, the resulting crude mixture is notoriously complex, necessitating robust chromatographic purification to achieve the >98% purity required for downstream pharmaceutical applications.

Impurity Profiling: The Causality of Contamination

As a Senior Application Scientist, I emphasize that successful chromatography begins with understanding the exact nature of the crude matrix. You cannot design a separation method without knowing what you are separating the target from. The crude Gewald reaction mixture presents three primary classes of impurities:

  • Elemental Sulfur ( S8​ ): Because sulfur is often used in stoichiometric excess to drive the reaction, unreacted S8​ and polysulfide oligomers co-precipitate with the target product[3]. Sulfur is highly non-polar.

  • Knoevenagel-Cope Dimers: The reaction proceeds via an initial Knoevenagel condensation. The resulting α,β-unsaturated nitrile intermediate can undergo competitive dimerization before sulfur incorporation, creating highly polar, high-molecular-weight byproducts[4].

  • Oxidation & Homocoupling Byproducts: Trace oxidative degradation of the thiophene ring or homocoupling can occur under basic conditions, leading to colored, highly retained baseline impurities[4].

Causality in Method Design: Because the target compound possesses moderate polarity—driven by the hydrogen-bond donating primary amine (-NH2) and the hydrogen-bond accepting ester (-COOEt) and acetyl (-COCH3) groups—normal-phase silica gel chromatography is the optimal choice. A step-gradient from a completely non-polar solvent (to wash out S8​ ) to a moderately polar solvent (to elute the target) ensures baseline resolution from the polar dimers[5].

Chromatographic Strategy & Workflow

To prevent band broadening and poor resolution, the sample introduction method is just as critical as the eluent choice. Because elemental sulfur and the polar thiophene have vastly different solubility profiles, liquid loading the crude mixture often requires a polar solvent (like DCM or THF), which immediately degrades the normal-phase separation band. Therefore, dry loading is mandatory for this workflow.

Workflow Crude Crude Reaction Mixture (Gewald Synthesis) PreTreat Pre-treatment (Cold Ethanol Wash) Crude->PreTreat DryLoad Dry Loading onto Silica Gel PreTreat->DryLoad Flash Flash Column Chromatography (Pet Ether:EtOAc Gradient) DryLoad->Flash Fractions TLC Analysis & Fraction Pooling Flash->Fractions Pure Pure Ethyl 5-acetyl-2-amino- 4-phenylthiophene-3-carboxylate Fractions->Pure

Caption: Workflow for the chromatographic purification of the 2-aminothiophene derivative.

Step-by-Step Experimental Protocol

Phase 1: Pre-treatment (Bulk Sulfur Removal)

  • Step 1: Upon completion of the Gewald reaction, cool the mixture to room temperature.

  • Step 2: Decant the supernatant to remove large, insoluble aggregates of unreacted sulfur[3].

  • Step 3: Triturate and wash the crude solid with a minimal amount of cold ethanol. The target compound has lower solubility in cold ethanol compared to polar impurities, while bulk sulfur remains largely insoluble[3]. Filter under vacuum to collect the enriched crude solid.

Phase 2: Dry Loading Preparation

  • Step 4: Dissolve the pre-treated crude solid in a minimal volume of Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Step 5: Add Silica Gel 60 (230-400 mesh) to the solution at a 1:3 ratio (crude mass to silica mass).

  • Step 6: Concentrate the mixture to absolute dryness under reduced pressure (rotary evaporator) until a free-flowing, homogenous powder is obtained. Self-Validation Check: If the powder clumps, residual solvent is present, which will cause band tailing. Continue drying.

Phase 3: Flash Column Chromatography

  • Step 7: Pack a glass column with Silica Gel 60 using Petroleum Ether as the slurry solvent. Ensure the bed is flat and free of air bubbles.

  • Step 8: Carefully pour the dry silica-sample mixture onto the top of the column bed. Add a 1 cm protective layer of sea sand to prevent bed disturbance during solvent addition.

  • Step 9 (Sulfur Wash): Elute with 2 Column Volumes (CV) of 100% Petroleum Ether. This step selectively washes the highly non-polar elemental sulfur through the column at the solvent front[5].

  • Step 10 (Target Elution): Transition to an isocratic flow of Petroleum Ether / Ethyl Acetate (10:1 v/v)[5]. Collect fractions of appropriate volume (e.g., 20 mL for a 50 g silica column).

  • Step 11: Monitor fractions via Thin Layer Chromatography (TLC) using a 5:1 Pet Ether:EtOAc mobile phase. The target compound is highly conjugated and will appear as a bright, UV-active spot (254 nm) that natively exhibits a yellow/orange hue.

  • Step 12: Pool the fractions containing the pure target compound and concentrate under reduced pressure to yield the purified ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate.

Quantitative Separation Data & Logic

The separation logic relies on the differential interaction of the functional groups with the stationary phase (silanols on the silica gel) versus the mobile phase.

SeparationLogic Silica Stationary Phase (Normal Phase Silica) S8 Elemental Sulfur (S8) Non-polar (Elutes First) Silica->S8 100% Pet Ether Target Target Compound Moderate Polarity (Elutes Second) Silica->Target 10:1 Pet Ether:EtOAc Impurities Knoevenagel Dimers High Polarity (Elutes Last) Silica->Impurities Retained on Column

Caption: Chromatographic separation logic based on molecular polarity and solvent gradients.

Table 1: Quantitative Chromatographic Data Profile

Fraction / ComponentEluent SystemExpected Rf​ (in 5:1 PE:EtOAc)Visual / Analytical Indicator
Elemental Sulfur ( S8​ ) 100% Pet Ether0.95 - 1.00Pale yellow, UV inactive
Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate 10:1 Pet Ether:EtOAc0.40 - 0.45Bright yellow/orange solid, UV active (254 nm)
Knoevenagel-Cope Dimers 10:1 Pet Ether:EtOAc0.00 - 0.15Dark brown/baseline retention, UV active

References

  • ChemicalBook.2-AMINO-4-PHENYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER | 4815-36-5.
  • PMC - NIH.2-(3,4-Dihydro-4-Oxothieno[2,3-d]pyrimidin-2-ylthio) Acetamides as a New Class of Falcipain-2 Inhibitors. 3. Design, Synthesis and Biological Evaluation.
  • Benchchem.Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • Benchchem.Side reactions to avoid in the synthesis of 3-Acetylthiophene.
  • PMC - NIH.Thiophene-based lipids for mRNA delivery to pulmonary and retinal tissues.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Optimization for Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot the isolation and cry...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot the isolation and crystallization of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate .

Because this highly functionalized thiophene is typically synthesized via the Gewald multicomponent reaction, its downstream purification is often complicated by unreacted elemental sulfur, polysulfide oligomers, and a strong thermodynamic tendency to "oil out" (Liquid-Liquid Phase Separation) during cooling. This guide synthesizes field-proven methodologies, thermodynamic principles, and self-validating protocols to ensure high-purity crystalline recovery.

Diagnostic Workflow: Crystallization Troubleshooting

Before altering your solvent system, use the following diagnostic logic to identify the root cause of your crystallization failure.

CrystallizationWorkflow Step1 Crude Thiophene Mixture (Post-Gewald Reaction) Decision1 Is Liquid-Liquid Phase Separation (LLPS) observed? Step1->Decision1 Action1 Map Binodal Curve & Seed Above Cloud Point Decision1->Action1 Yes (Oiling Out) Decision2 Are Yellow Sulfur/Polysulfide Impurities Present? Decision1->Decision2 No Action1->Decision2 Action2 Perform Hot Filtration in Toluene/EtOH Decision2->Action2 Yes Final Isolate Pure Crystalline Ethyl 5-acetyl-2-amino- 4-phenylthiophene-3-carboxylate Decision2->Final No Action2->Final

Figure 1: Diagnostic workflow for troubleshooting thiophene crystallization and avoiding LLPS.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my product form a dense, gummy oil upon cooling instead of crystallizing? A1: You are encountering Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out" 1. From a thermodynamic standpoint, this occurs when your cooling trajectory intersects the binodal curve before the system can build sufficient supersaturation to breach the metastable zone limit for nucleation. Because ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate is sterically bulky and highly hydrophobic, the activation energy for crystal lattice formation is high. Consequently, the system minimizes its free energy by demixing into a solute-rich oil phase and a solvent-rich continuous phase. Causality & Solution: The oil phase acts as a highly efficient sink for structurally similar impurities, leading to severe purity degradation and agglomeration 2. To prevent this, you must construct a phase diagram to identify the cloud point (the temperature where LLPS begins). The definitive solution is to introduce seed crystals at a temperature above the cloud point but below the saturation temperature. This provides a low-energy surface for heterogeneous nucleation, depleting the solute concentration and safely shifting the operating trajectory away from the LLPS region 3.

Q2: I am observing a yellow, amorphous solid co-precipitating with my product. What is this, and how do I remove it? A2: Given that this intermediate is synthesized via the Gewald multicomponent reaction, the yellow contaminant is almost certainly residual elemental sulfur or oligomeric polysulfides. The Gewald reaction mechanism involves a Knoevenagel-Cope condensation followed by the opening of the S8​ ring. Incomplete cyclization leaves lipophilic polysulfides in the reaction matrix 4. Causality & Solution: Polysulfides have high solubility in non-polar solvents at elevated temperatures but crash out rapidly upon cooling. To eliminate them, perform a hot filtration. Dissolve the crude mixture in a solvent blend like ethanol/toluene at 70°C. The polysulfides will largely remain in solution or can be filtered out if unreacted elemental sulfur is present.

Q3: Does the rate of antisolvent addition affect the purity of the final thiophene crystals? A3: Yes, profoundly. Rapid addition of an antisolvent (e.g., water to an ethanol solution) generates high local supersaturation at the mixing front. This rapid shift forces the system directly into the spinodal decomposition region, triggering instantaneous LLPS rather than controlled nucleation. Causality & Solution: When droplets of the solute-rich phase form, they rapidly solidify into amorphous agglomerates that trap mother liquor and impurities. By controlling the antisolvent addition rate and incorporating a "nucleation hold time" after adding 10-15% of the antisolvent, you allow the system to nucleate properly. Once the crystal bed is established, the remaining antisolvent can be added to drive the yield 2.

Quantitative Data: Phase Boundaries & Solubility

To successfully crystallize this compound, you must navigate the thermodynamic boundaries of your solvent system. Table 1 summarizes the phase behaviors in an Ethanol/Water system, demonstrating how increasing water content raises the risk of LLPS.

Table 1: Thermodynamic Phase Boundaries and Seeding Parameters (Solvent: Ethanol/Water)

Solvent System (EtOH:Water v/v)Saturation Temp ( Tsat​ )Cloud Point ( Tcloud​ )Metastable Zone WidthRecommended Seeding Temp
100:068.5 °CN/A (No LLPS)12.0 °C60.0 °C
90:1074.2 °C58.4 °C9.5 °C65.0 °C
80:2081.0 °C69.5 °C6.0 °C75.0 °C
70:30>90.0 °C82.1 °CLLPS DominantAvoid this ratio

Note: Operating below the Cloud Point without a pre-existing crystal bed will guarantee oiling out.

Validated Experimental Protocols

Protocol A: Seeded Cooling Crystallization (Bypassing LLPS)

This protocol is designed to force heterogeneous nucleation before the system can undergo liquid-liquid phase separation.

  • Dissolution: Suspend 100 g of crude ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate in 800 mL of 90:10 Ethanol/Water (v/v).

  • Heating: Heat the reactor to 78°C under moderate agitation (200 rpm) until complete dissolution is achieved. Ensure the solution is visually clear.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 μm PTFE inline filter into a clean crystallizer to remove insoluble elemental sulfur oligomers.

  • Controlled Cooling: Cool the reactor to 65°C at a rate of 0.5°C/min. (Critical Step: This temperature is strictly above the 58.4°C cloud point to prevent oiling out).

  • Seeding: Introduce 1.0 g (1 wt%) of pure, milled seed crystals of the target compound.

  • Supersaturation Depletion Hold: Hold the temperature at 65°C for 2 hours to allow the seed bed to mature.

    • Self-Validation Check: Before proceeding, sample the mother liquor and analyze via HPLC. The supernatant concentration should have dropped by at least 30-40%, confirming that the supersaturation has been successfully discharged into the seed bed rather than forming an oil phase.

  • Final Cooling: Cool the suspension to 5°C at a linear rate of 0.1°C/min.

  • Isolation: Filter the slurry, wash the filter cake with 100 mL of cold (5°C) 90:10 Ethanol/Water, and dry under vacuum at 45°C for 12 hours.

Protocol B: Antisolvent Crystallization with Impurity Rejection

Use this protocol if your crude material contains high levels of lipophilic impurities that require a highly polar continuous phase for rejection.

  • Dissolution: Dissolve 50 g of the crude thiophene in 250 mL of pure Ethanol at 60°C.

  • Initial Antisolvent Addition: Slowly dose 25 mL of Water (antisolvent) over 30 minutes using a syringe pump or controlled addition funnel.

  • Nucleation Hold: Halt the addition and hold the mixture at 60°C for 60 minutes. Spontaneous nucleation should occur without crossing the LLPS boundary.

    • Self-Validation Check: If utilizing Process Analytical Technology (PAT), the FBRM (Focused Beam Reflectance Measurement) chord length distribution should show a sharp increase in counts between 10-50 μm, indicating secondary nucleation. If the counts remain flat while turbidity increases, LLPS has occurred; immediately heat the reactor by 10°C to redissolve the oil before proceeding.

  • Bulk Antisolvent Addition: Once a uniform crystal slurry is visually or analytically confirmed, dose an additional 100 mL of Water over 4 hours.

  • Cooling & Isolation: Cool the batch to 20°C over 2 hours, filter, wash with 50 mL of 50:50 Ethanol/Water, and dry.

References

  • KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. KiloMentor Blog.
  • Tanaka, K., & Takiyama, H. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, ACS Publications.
  • Veesler, S., et al. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI.
  • ChemRxiv. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, encountering highly recalcitrant, insoluble intermediates is a common bottleneck.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, encountering highly recalcitrant, insoluble intermediates is a common bottleneck. This guide provides a mechanistic breakdown, validated protocols, and troubleshooting FAQs specifically tailored for ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate .

Mechanistic Overview: The Causality of Poor Solubility

To dissolve a compound, the enthalpy of solvation must overcome the crystal lattice energy. Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate is a highly functionalized heterocycle synthesized via the Gewald reaction [1]. Its notorious insolubility in standard organic solvents (like cold ethanol, hexanes, or diethyl ether) is driven by three structural features:

  • Extensive Hydrogen Bonding Networks: The 2-amino group acts as a potent hydrogen-bond donor. Simultaneously, the 3-carboxylate (ester) and 5-acetyl groups act as strong hydrogen-bond acceptors. This creates a rigid, highly ordered intermolecular lattice.

  • π−π Stacking: The planar thiophene core, coupled with the 4-phenyl substitution, facilitates strong π−π stacking interactions between adjacent molecules in the solid state.

  • Weak Basicity: Despite having an amine, the electron-withdrawing nature of the adjacent thiophene ring and carbonyl groups severely delocalizes the nitrogen's lone pair. This renders the amine virtually non-basic, meaning traditional salt-formation strategies (e.g., adding HCl to form a soluble hydrochloride salt) generally fail.

To achieve solvation, we must strategically deploy solvents that can outcompete these specific intermolecular forces[2].

Mechanistic_Pathway Lattice Rigid Crystal Lattice (Strong Intermolecular H-Bonds) Disruption Disruption of 2-Amino to Carbonyl Interactions Lattice->Disruption Solvent H-Bond Acceptor Solvent (e.g., DMSO) Solvent->Disruption Solvation Formation of Solvation Shell Disruption->Solvation FreeMolecule Solvated Thiophene Monomer Solvation->FreeMolecule

Fig 1. Mechanistic pathway of crystal lattice disruption by polar aprotic solvents.

Solvent Selection Matrix

Selecting the right solvent requires balancing polarity, hydrogen-bonding capacity, and lipophilicity. The table below summarizes the quantitative and qualitative data for solubilizing this specific aminothiophene derivative.

SolventDielectric Constant ( ε )H-Bond Acceptor CapacityH-Bond Donor CapacityExpected SolubilityPrimary Use Case
DMSO 46.7Very HighLowHigh NMR, Stock Solutions, Assays
DMF / NMP 36.7 / 32.2HighLowHigh Chemical Synthesis, Coupling
Dichloromethane (DCM) 8.9LowLowLow Co-solvent for lipophilic solvation
Ethanol (Hot) 24.5ModerateHighModerate Recrystallization [3]
Hexanes 1.9NoneNoneInsoluble Anti-solvent for precipitation

Validated Solubilization Protocols

Do not rely on brute-force heating, which can degrade highly functionalized heterocycles. Instead, use the following self-validating methodologies.

Protocol A: The "Cocktail-Solvent" (Mixed Solvency) Approach

This protocol uses a binary solvent system to address both the polar H-bonding network and the lipophilic phenyl ring [2].

  • Step 1: Weigh the required amount of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate into a clean, dry glass vial.

  • Step 2 (Lattice Disruption): Add a primary polar aprotic solubilizer (e.g., DMSO or DMF) at 10-20% of your final desired volume.

  • Step 3 (Agitation): Vortex for 30 seconds, then place in a bath sonicator (35-40 kHz) at 30°C for 5 minutes. The compound should form a highly concentrated, clear solution.

  • Step 4 (Dilution): Slowly add your secondary diluent (e.g., DCM, Ethyl Acetate, or an aqueous buffer if running a biological assay) dropwise while continuously vortexing to prevent localized crash-out.

  • Step 5 (Self-Validation Check): Shine a standard red or green laser pointer through the vial. If the beam path is visible as a solid line (Tyndall effect), micro-crystals or a colloidal suspension remain. The protocol is only validated when the laser passes through invisibly, confirming true molecular solvation.

Protocol B: Thermodynamic Solubilization (Temperature-Assisted)

Used when a single, volatile solvent (like Ethanol or Acetonitrile) is strictly required for downstream processing.

  • Step 1: Suspend the compound in the target solvent at room temperature.

  • Step 2: Transfer the vial to a controlled heating block set to 10°C below the solvent's boiling point (e.g., 65°C for Ethanol).

  • Step 3: Stir magnetically at 500 rpm for 20 minutes.

  • Step 4 (Self-Validation Check): Remove the vial from the heat source and let it cool to room temperature over 1 hour. If precipitation occurs, the solution is supersaturated. You must either add more solvent or transition to Protocol A to ensure long-term stability.

Solubilization_Workflow Start Solid Compound (Highly Crystalline) PolarAprotic Add Polar Aprotic Solvent (DMSO / DMF) Start->PolarAprotic Check1 Complete Dissolution? PolarAprotic->Check1 HeatSonicate Apply Heat (40°C) & Bath Sonication Check1->HeatSonicate No Success Proceed to Assay (Self-Validated) Check1->Success Yes Check2 Complete Dissolution? HeatSonicate->Check2 CoSolvent Add Secondary Diluent (DCM / EtOAc) Check2->CoSolvent No Check2->Success Yes CoSolvent->Success Validated

Fig 2. Step-by-step decision tree for solubilizing highly crystalline 2-aminothiophenes.

Frequently Asked Questions (FAQs)

Q: I need to run an NMR, but the compound won't dissolve in CDCl₃. What should I do? A: The hydrogen-bonding network of this compound resists non-polar halogenated solvents. Switch your NMR solvent to DMSO- d6​ . If CDCl₃ is absolutely required to compare chemical shifts with historical literature, use a mixed solvent system: add 5-10% DMSO- d6​ or Methanol- d4​ to your CDCl₃. This small percentage of polar solvent acts as an H-bond disruptor, allowing the bulk CDCl₃ to solvate the phenyl ring.

Q: Does sonication degrade the compound? A: Generally, 2-aminothiophenes are stable under standard bath sonication (35-40 kHz) for short durations (<15 minutes). However, prolonged sonication can generate localized cavitation hot spots and free radicals, which may lead to oxidation of the amine or thiophene core. Always limit sonication to 5-minute intervals and monitor the bath temperature.

Q: Can I form a salt to improve its solubility in polar organic solvents or water? A: No. While it contains an amine, the lone pair on the nitrogen is heavily delocalized into the thiophene ring and further pulled by the electron-withdrawing 3-carboxylate and 5-acetyl groups. This makes the amine extremely weakly basic. Attempts to form hydrochloride or mesylate salts will likely result in a reversible equilibrium or complete failure. Focus on co-solvent strategies instead [3].

Q: My compound dissolved when heated but crashed out during my reaction at room temperature. How do I fix this? A: You experienced thermodynamic crash-out due to supersaturation. To prevent this, you must lower the overall concentration of the reaction or switch to a solvent with a higher dielectric constant (like DMF) that maintains solubility at room temperature.

References

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar / Arkivoc. 1

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.2

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. National Institutes of Health (PMC). 3

Sources

Troubleshooting

Scale-up optimization for ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate batch production

Welcome to the Technical Support Center for the batch scale-up of Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (CAS: 122835-45-4). As a highly functionalized 2-aminothiophene, this compound is a critical pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the batch scale-up of Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (CAS: 122835-45-4). As a highly functionalized 2-aminothiophene, this compound is a critical pharmacophore building block in drug discovery.

Synthesizing this specific regioisomer via the Gewald multicomponent reaction presents unique scale-up challenges. Because the starting material, 1-phenyl-1,3-butanedione (benzoylacetone), is an unsymmetrical 1,3-dicarbonyl, controlling the regioselectivity of the initial Knoevenagel condensation is the absolute key to preventing batch failure .

This guide provides a self-validating protocol, mechanistic troubleshooting, and causality-driven FAQs to ensure high-yield, high-purity batch production.

Part 1: Mechanistic Pathway & Regioselectivity Control

The synthesis relies on a three-component Gewald reaction: benzoylacetone, ethyl cyanoacetate, and elemental sulfur. The defining challenge is that benzoylacetone has two reactive carbonyls.

  • Kinetic Control favors attack at the less sterically hindered acetyl carbonyl, yielding the undesired 4-methyl-5-benzoyl regioisomer.

  • Thermodynamic Control is required to force the condensation at the benzoyl carbonyl, yielding the highly conjugated, thermodynamically stable intermediate that cyclizes into our target: the 4-phenyl-5-acetyl regioisomer.

GewaldMechanism A 1-Phenyl-1,3-butanedione + Ethyl Cyanoacetate B Thermodynamic Control (Knoevenagel Condensation at Ph-C=O) A->B Morpholine (Base) Heat (60°C) C Intermediate: CH3-CO-CH2-C(Ph)=C(CN)CO2Et B->C - H2O D Elemental Sulfur (S8) Addition (Base Catalyzed) C->D E Thiolate Intermediate Attack on Nitrile D->E F Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate E->F Cyclization & Tautomerization

Figure 1: Thermodynamic mechanistic pathway of the Gewald reaction targeting the 4-phenyl regioisomer.

Part 2: Validated Batch Scale-Up Protocol

This step-by-step methodology is designed as a self-validating system for a 500 g batch scale. Every step includes a built-in verification mechanism to ensure process integrity before proceeding.

Step 1: Reagent Preparation & Dehydration

  • Action: Dissolve 1-phenyl-1,3-butanedione (1.0 eq) and ethyl cyanoacetate (1.05 eq) in anhydrous ethanol (3 L) inside a jacketed reactor.

  • Causality: Water is a byproduct of the Knoevenagel condensation. Using an anhydrous solvent drives the equilibrium forward and prevents the premature base-catalyzed hydrolysis of the cyanoacetate ester.

Step 2: Base-Catalyzed Knoevenagel Condensation

  • Action: Add morpholine (0.5 eq) dropwise over 30 minutes while maintaining the internal temperature at 40 °C. Stir for 2 hours.

  • Causality: Morpholine acts as both a base and a secondary amine organocatalyst, forming a reactive enamine intermediate that helps overcome the kinetic barrier. Dropwise addition prevents localized temperature spikes. Self-Validation: The solution will transition from clear to deep yellow, indicating the formation of the α,β-unsaturated nitrile intermediate.

Step 3: Controlled Sulfur Dosing

  • Action: Add elemental sulfur ( S8​ , 1.1 eq) in five equal portions over 1 hour. Gradually increase the reactor temperature to 60 °C.

  • Causality: The cleavage of the S8​ ring and subsequent nucleophilic attack is highly exothermic. Portion-wise dosing prevents thermal runaway and minimizes the formation of unreactive polysulfide byproducts .

Step 4: Cyclization and Maturation

  • Action: Maintain the reaction at 60 °C for 4–6 hours.

  • Causality: The intramolecular cyclization (thiolate attack on the nitrile) requires sustained thermal energy. Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is mature when the highly UV-active Knoevenagel intermediate spot completely disappears.

Step 5: Isolation and Purification

  • Action: Pour the hot mixture into 10 L of vigorously stirred ice water. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol.

  • Causality: Rapid quenching in ice water crashes out the lipophilic thiophene while keeping water-soluble morpholine salts and unreacted cyanoacetate in solution . Recrystallization removes trace elemental sulfur and kinetic regioisomers.

ScaleUpWorkflow N1 Phase 1: Preparation Dry Reagents Check Stoichiometry N2 Phase 2: Condensation Add Base Slowly Maintain 40-50°C N1->N2 N3 Phase 3: Sulfur Dosing Portion-wise Addition Monitor Exotherm N2->N3 N4 Phase 4: Maturation Heat to 60°C TLC Monitoring N3->N4 N5 Phase 5: Isolation Ice-Water Quench Recrystallization N4->N5

Figure 2: Step-by-step logical workflow for batch scale-up production.

Part 3: Quantitative Optimization Data

The choice of base and temperature directly dictates the success of the synthesis by shifting the reaction from kinetic to thermodynamic control.

Table 1: Effect of Base and Temperature on Regioselectivity and Yield

Base CatalystTemp (°C)Time (h)Regioisomer Ratio (4-Ph vs 4-Me)Isolated Yield (%)Causality / Observation
Triethylamine251220 : 8035Kinetic control favors attack at the less hindered acetyl carbonyl.
Triethylamine60660 : 4052Higher temp improves thermodynamic product, but TEA is a weak enamine promoter.
Morpholine251245 : 5548Secondary amine forms a reactive enamine intermediate, shifting equilibrium.
Morpholine 60 6 92 : 8 84 Optimal thermodynamic control; enamine intermediate heavily favors the 4-Ph target.

Part 4: Troubleshooting & FAQs

Q1: NMR analysis shows I synthesized Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate instead of the target compound. How do I fix this? A: This is a classic regioselectivity failure. You have trapped the kinetic product. Condensation at the acetyl group yields the 4-methyl regioisomer, while condensation at the benzoyl group yields your target, the 4-phenyl regioisomer. To fix this, you must shift to thermodynamic control: switch from a tertiary amine (like TEA) to a secondary amine (like morpholine) to facilitate enamine formation, and elevate the condensation temperature to 60 °C to allow the system to equilibrate to the more stable highly-conjugated intermediate .

Q2: During scale-up, the reaction mixture turned into a black, intractable tar. What happened? A: Tar formation in the Gewald reaction is almost always caused by thermal runaway during the sulfur addition phase. At elevated temperatures, elemental sulfur can cause over-oxidation of the intermediates, generating complex, insoluble polysulfides . Ensure that elemental sulfur is added portion-wise, monitor H2​S gas evolution, and never let the internal reactor temperature exceed 70 °C.

Q3: How can I completely remove residual elemental sulfur from the final batch without using silica gel chromatography? A: Column chromatography is unviable at scale. Elemental sulfur is highly soluble in hot aromatic solvents but poorly soluble in cold alcohols. After your initial aqueous precipitation, perform a recrystallization using hot ethanol. If sulfur persists, perform a brief slurry wash with a 10% aqueous sodium sulfite ( Na2​SO3​ ) solution at 50 °C. This safely converts unreacted elemental sulfur into highly water-soluble sodium thiosulfate ( Na2​S2​O3​ ), which can be easily filtered away in the aqueous phase.

Q4: Why is my Knoevenagel intermediate failing to cyclize even after adding sulfur? A: This usually indicates base depletion. The cyclization step requires a catalytic amount of base to deprotonate the intermediate thiol, allowing it to attack the nitrile group. If your solvent was wet, the base may have been consumed by the hydrolysis of the ethyl cyanoacetate. Add an additional 0.1 eq of morpholine and maintain heating at 60 °C.

References

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules.[Link]

  • Wang, K., et al. (2009). Cyanoacetamide MCR (III): three-component Gewald reactions revisited. Journal of Combinatorial Chemistry.[Link]

  • Abaee, M. S., et al. (2013). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkivoc.[Link]

Optimization

Reducing reaction time in the synthesis of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate

Topic: Reducing Reaction Time in the Synthesis of Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Suppo...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Reaction Time in the Synthesis of Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. The synthesis of highly substituted 2-aminothiophenes—such as ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate—is traditionally achieved via the Gewald multi-component reaction (MCR). While highly convergent, conventional protocols often suffer from sluggish kinetics, requiring 6 to 12 hours of reflux.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to reduce reaction times from hours to minutes while maintaining or improving product yield and purity.

I. Mechanistic Workflow of the Gewald Reaction

To effectively troubleshoot reaction times, one must understand the rate-limiting steps of the synthesis. The reaction between benzoylacetone (1-phenylbutane-1,3-dione), ethyl cyanoacetate, and elemental sulfur proceeds via a Knoevenagel condensation, followed by thiolation and intramolecular cyclization.

Gewald_Mechanism R1 Benzoylacetone + Ethyl Cyanoacetate Knoevenagel Knoevenagel Condensation R1->Knoevenagel Base catalyst Int1 Alkylidene Intermediate Knoevenagel->Int1 -H2O Thiolation Thiolation (S8) + Base Int1->Thiolation Int2 Mercapto Intermediate Thiolation->Int2 Cyclization Intramolecular Cyclization Int2->Cyclization Product Ethyl 5-acetyl-2-amino- 4-phenylthiophene- 3-carboxylate Cyclization->Product Tautomerization

Figure 1: Mechanistic workflow of the Gewald reaction for 2-aminothiophene synthesis.

II. Troubleshooting Guides & FAQs

Q1: Why does the conventional synthesis of this molecule take upwards of 6–12 hours, and how can I fundamentally accelerate it? A1: The rate-limiting factors in the Gewald reaction are twofold: (1) the poor solubility and slow activation of the stable elemental sulfur (S₈) ring in standard organic solvents, and (2) the reliance on conductive/convective heating, which is inefficient for overcoming the activation energy of the intramolecular cyclization step. Solution: Transitioning to Microwave-Assisted Organic Synthesis (MAOS) directly couples electromagnetic energy with the polar reaction components (e.g., ethyl cyanoacetate and the solvent), resulting in rapid, volumetric heating. This circumvents thermal lag and can reduce the reaction time from hours to just 15–30 minutes .

Q2: My laboratory does not have a dedicated microwave reactor. How can I reduce the reaction time using standard equipment? A2: If MAOS is unavailable, ultrasonic irradiation (sonication) is the premier alternative. Ultrasound waves generate acoustic cavitation—the continuous formation, growth, and implosive collapse of microbubbles in the liquid. Causality: This implosion creates localized "hot spots" with extreme temperatures and pressures, causing intense micro-mixing. Sonication physically breaks down the stable S₈ octatomic rings, drastically increasing the surface area and dissolution rate of sulfur. Using a standard ultrasonic bath (e.g., 40 kHz) can reduce the reaction time by 50–70% compared to conventional refluxing .

Q3: We are currently using morpholine as the base. Can catalyst optimization further accelerate the reaction? A3: Yes. While morpholine is the traditional base for deprotonating the active methylene of ethyl cyanoacetate, it is not kinetically optimal. Causality: Secondary amines with higher nucleophilicity, such as pyrrolidine , or bifunctional catalysts like L-proline, accelerate the initial Knoevenagel condensation step via the formation of a highly reactive iminium ion intermediate. Switching from morpholine to pyrrolidine under microwave conditions has been shown to maximize yields and minimize reaction times to as little as 30 minutes .

Q4: How does solvent selection impact the reaction rate under microwave conditions? A4: In MAOS, heating efficiency is strictly dictated by the solvent's loss tangent ( tanδ ), which measures its ability to convert microwave electromagnetic energy into thermal energy. Non-polar solvents (like toluene or hexane) are microwave-transparent and will not heat efficiently. Solution: Utilize polar solvents with high loss tangents. Absolute ethanol ( tanδ=0.941 ) or N,N-Dimethylformamide (DMF, tanδ=0.161 ) are ideal. Ethanol is highly recommended as it allows the final thiophene product to precipitate directly upon cooling, bypassing lengthy chromatographic purification .

III. Decision Matrix & Quantitative Data

Use the following decision tree to identify the best optimization path based on your laboratory's capabilities:

Troubleshooting Start Reaction Time > 4 Hours? CheckMethod Switch Heating Modality Start->CheckMethod Yes MW Microwave (MAOS) 15-30 min, Polar Solvent CheckMethod->MW MW Reactor Available US Ultrasound (Sonication) Improves S8 solubility CheckMethod->US Sonicator Available CheckBase Optimize Catalyst CheckMethod->CheckBase Conventional Heating Only BaseOpt Use Pyrrolidine or Ionic Liquids CheckBase->BaseOpt Replace Morpholine

Figure 2: Decision tree for reducing reaction time in Gewald syntheses.

Table 1: Quantitative Comparison of Synthetic Modalities

Heating ModalityOptimal CatalystOptimal SolventAverage Reaction TimeExpected YieldPrimary Advantage
Conventional Reflux MorpholineEthanol6 – 12 Hours65 – 75%Requires standard glassware only
Ultrasound (US) PyrrolidineEthanol1.5 – 3 Hours75 – 85%Enhances sulfur dissolution via cavitation
Microwave (MAOS) PyrrolidineEthanol15 – 30 Minutes 85 – 95% Volumetric dielectric heating; highest purity
IV. Self-Validating Experimental Protocol

The following is a highly optimized, step-by-step methodology for the Microwave-Assisted Synthesis of Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate . This protocol is designed to be self-validating, incorporating in-process checks to ensure scientific integrity.

Step 1: Reagent Assembly & Activation

  • Action: In a 50 mL microwave-transparent quartz or borosilicate vessel, combine benzoylacetone (1.62 g, 10.0 mmol), ethyl cyanoacetate (1.13 g, 10.0 mmol), and finely powdered elemental sulfur (S₈, 0.32 g, 10.0 mmol).

  • Causality: Maintaining precise equimolar ratios prevents the formation of unreacted sulfur byproducts, which are notoriously difficult to separate from the hydrophobic thiophene core.

Step 2: Solvent and Catalyst Addition

  • Action: Suspend the reactants in 15 mL of absolute ethanol. Add pyrrolidine (0.07 g, 1.0 mmol, 10 mol%) dropwise.

  • Causality: Ethanol serves a dual purpose: it acts as an excellent microwave absorber for rapid heating, and it functions as an ideal crystallization solvent post-reaction. Pyrrolidine accelerates the initial Knoevenagel condensation via iminium activation, significantly outpacing standard morpholine.

Step 3: Microwave Irradiation

  • Action: Seal the vessel with a pressure-rated cap. Irradiate the mixture at 80 °C (maximum power 150 W) for 15 minutes under continuous magnetic stirring (600 rpm).

  • Causality: Sealing the vessel allows the ethanol to safely reach 80 °C (slightly above its standard boiling point) while containing volatile intermediates. Microwave dielectric heating ensures instantaneous, uniform energy transfer.

Step 4: In-Process Validation (TLC)

  • Action: After cooling to room temperature, sample the mixture. Run a TLC plate using Hexane:Ethyl Acetate (7:3 v/v) and visualize under UV light (254 nm).

  • Validation Check: The complete disappearance of the benzoylacetone spot and the appearance of a new, highly UV-active spot (due to the extended conjugation of the newly formed thiophene ring) validates reaction completion. If starting material remains, irradiate for an additional 5 minutes.

Step 5: Isolation and Purification

  • Action: Transfer the vessel to an ice bath (0–5 °C) for 30 minutes. Filter the resulting precipitate under vacuum and wash with 2 × 5 mL of ice-cold ethanol.

  • Causality: The target aminothiophene is highly crystalline and poorly soluble in cold ethanol, whereas unreacted starting materials and the pyrrolidine catalyst remain in the mother liquor. This thermodynamic sink forces the product out of solution, yielding high-purity crystals without the need for silica gel column chromatography.

V. References
  • Revelant, G., Dunand, S., Hesse, S., & Kirsch, G. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935-2940.[Link] [1]

  • Ruan, B., Zhang, Z., & Hua, L. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. Heterocycles, 102(10), 2007-2016.[Link] [2]

  • Frecentese, F., Sodano, F., Corvino, A., Schiano, M. E., Magli, E., Albrizio, S., Sparaco, R., Andreozzi, G., Nieddu, M., & Rimoli, M. G. (2023). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. International Journal of Molecular Sciences, 24(13), 10722.[Link] [3]

Troubleshooting

Minimizing byproduct formation in Gewald reaction for ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals experiencing low yields, intractable tar formation, or unexpected regioisomers when sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals experiencing low yields, intractable tar formation, or unexpected regioisomers when synthesizing ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate via the Gewald reaction.

Below, we break down the mechanistic causality of byproduct formation and provide field-proven, self-validating protocols to ensure reaction fidelity.

Mechanistic Pathway & Byproduct Origins

The Gewald reaction is a complex, multicomponent cascade initiated by a Knoevenagel-Cope condensation, followed by the opening of elemental sulfur to form reactive polysulfide intermediates, and concluding with cyclization and aromatization[1].

When utilizing an asymmetric 1,3-dicarbonyl like benzoylacetone (1-phenyl-1,3-butanedione), the initial Knoevenagel condensation dictates the final substitution pattern of the thiophene ring. Because the methyl-adjacent carbonyl is less sterically hindered and more electrophilic than the phenyl-adjacent carbonyl, standard one-pot conditions overwhelmingly favor the kinetic adduct. This leads to the formation of the major regioisomer byproduct[2]. Furthermore, if cyclization is delayed, the intermediate polysulfides undergo unimolecular decomposition into intractable tar[1].

GewaldPathway Reactants Benzoylacetone + Ethyl Cyanoacetate AdductA Adduct A (Ph-C=C) Thermodynamic Control Reactants->AdductA Heat / Pip-OAc AdductB Adduct B (Me-C=C) Kinetic Control Reactants->AdductB RT / Fast Base Polysulfides Reactive Polysulfide Intermediates AdductA->Polysulfides + S8 AdductB->Polysulfides + S8 Sulfur Elemental Sulfur (S8) + Diethylamine Sulfur->Polysulfides Target Target Molecule: Ethyl 5-acetyl-2-amino-4- phenylthiophene-3-carboxylate Polysulfides->Target Cyclization (Adduct A) Byproduct1 Major Regioisomer: Ethyl 2-amino-5-benzoyl-4- methylthiophene-3-carboxylate Polysulfides->Byproduct1 Cyclization (Adduct B) Byproduct2 Tar / Disulfides (Decomposition) Polysulfides->Byproduct2 Unimolecular Degradation

Mechanistic divergence in the Gewald reaction leading to regioisomers and tar.

Troubleshooting & FAQs

Q1: My LC-MS shows a major product with the correct mass (m/z 289), but NMR confirms it is not the target. What happened? A: You have synthesized the kinetic regioisomer, ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate [2]. Causality: Benzoylacetone possesses two reactive carbonyls. Under standard one-pot Gewald conditions, the active methylene of ethyl cyanoacetate attacks the less sterically hindered acetyl carbonyl (CH3-C=O) much faster than the benzoyl carbonyl (Ph-C=O). Subsequent sulfur addition locks this kinetic preference in place, yielding a thiophene with a C4-methyl and C5-benzoyl group. Solution: To obtain the target (C4-phenyl, C5-acetyl), you must shift the Knoevenagel step to thermodynamic control. Run a two-step process: reflux the reactants with a weak acid/base catalyst (e.g., piperidinium acetate) under a Dean-Stark trap. The continuous removal of water and high heat allows the system to equilibrate to the more stable, highly conjugated phenyl-alkene adduct before sulfur is introduced.

Q2: The reaction mixture turns into an intractable black tar. How do I prevent this? A: Tar formation is caused by the unimolecular decomposition of long-chain polysulfide intermediates (>5 sulfur atoms)[1]. Causality: Elemental sulfur (S8) is opened by the Knoevenagel adduct to form polysulfides. Recent computational studies demonstrate that protonation of these polysulfides provides a kinetically favorable pathway for their decomposition[1]. If the cyclization step is slower than the degradation pathway, the polysulfides scramble and degrade into tar. Solution: Control the sulfur stoichiometry strictly (1.05 eq) and add the base slowly at a lower temperature (40–50 °C) after the Knoevenagel adduct has fully formed. Avoid excessive heating once sulfur is activated.

Q3: I am observing a high molecular weight byproduct corresponding to a dimer. What is this? A: This is a bis-(2-aminothienyl)-disulfide byproduct[3]. Causality: 2-Aminothiophenes are highly electron-rich and susceptible to oxidative dimerization at the sulfur or amino positions in the presence of atmospheric oxygen and residual elemental sulfur. Solution: Degas all solvents, run the reaction under an inert Argon atmosphere, and perform the workup promptly using a reducing wash (e.g., dilute sodium thiosulfate) to quench unreacted sulfur species.

Quantitative Data: Effect of Reaction Conditions

The table below summarizes how different reaction environments influence the regioselectivity and byproduct formation in this specific Gewald synthesis.

Reaction StrategyBase / CatalystTemp (°C)Target Yield (%)(5-acetyl-4-phenyl)Regioisomer Yield (%)(5-benzoyl-4-methyl)Tar / Polysulfide (%)
One-pot standardDiethylamine (1.0 eq)80< 10%65%15%
One-pot standardMorpholine (1.0 eq)8012%60%18%
Stepwise (Kinetic)Piperidine (0.2 eq)25 then 50< 5%75%5%
Stepwise (Thermo) Pip-OAc (10 mol%) 110 then 50 68% 15% 8%
Optimized Experimental Protocol: Two-Step Regiocontrolled Gewald Synthesis

To minimize byproduct formation and isolate the correct regioisomer, utilize this self-validating two-step methodology.

Step 1: Thermodynamic Knoevenagel Condensation

  • In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve benzoylacetone (10.0 mmol) and ethyl cyanoacetate (10.5 mmol) in anhydrous toluene (50 mL).

  • Add piperidinium acetate (1.0 mmol, 10 mol%) as the catalyst.

  • Reflux the mixture at 110 °C for 12 hours under an Argon atmosphere. The continuous removal of water drives the equilibrium toward the thermodynamically stable Ph-conjugated Knoevenagel adduct (Adduct A).

  • Validation Check: Monitor by LC-MS. Do not proceed until the regioisomer ratio stabilizes in favor of the target adduct.

  • Cool the reaction mixture to 40 °C.

Step 2: Sulfur Addition and Cyclization 6. To the cooled solution, add elemental sulfur (S8, 10.5 mmol of S) in one portion. 7. Slowly add diethylamine (10.0 mmol) dropwise over 15 minutes via a syringe pump. Slow addition controls the rate of polysulfide formation and prevents thermal spikes that lead to tar[1]. 8. Stir the mixture at 50 °C for 4 hours. Critical: Do not exceed 50 °C to minimize unimolecular polysulfide decomposition[1]. 9. Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl and 10 mL of 5% sodium thiosulfate. The thiosulfate reduces residual sulfur and prevents oxidative disulfide dimerization[3]. 10. Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 11. Purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the target ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate.

References[2] Fused Pyrimidines. Part II: Synthesis and Antimicrobial activity of Some Furo[3,2-e]imidazo[1,2-c]pyrimidines and Furo[2,3-d]pyrimidines - SciSpace.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU8EkW7k2oAxw4jb0-37fI4II0YgH4dOYPgIC4Ricqoz74b4_DpgmpGH3YDG4cCrzs0BToHUP-oTQ2B7QH9abooMi6cy-2F9Vo4Ckcx8R4PMimMREt8dF6CVBwnpajWM0BI_IJA_U3Pd2lXXdLPDW2V9dbjgMQce4cG8rvRlQcjcPgeW07dOKtUWFSjhJe73QOULkFHp0=[1] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - The Journal of Organic Chemistry (ACS Publications).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL2WmN50rxXHC71tDg9KEOvV_cep1bnZFTBBNI2SKUbYp8fRImAYZslfxAdiAgaSj538OdoTP7qoCUTrFEcW3Dj1VYlA_EQtyIMpoO3lOwrr67L0Y3UnuKJsTW2UzsY3AzpL_1Q9AUFh--_AeezQ==[3] Gewald reaction and apply in drug synthesis - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6P5ekvy9ALcxCxE0NT9gkA4pvaVSuSfTRSH74RUr7cRZ_AMoWCZvbDUWr7ueoSRPfmhccmTqUmNVAoImTIQJib0XrVyVXCND3bI1PpSB7TDPs6aQ0qC5djToXnoNHbf5tobFzAvNa-SIOfBd4-fDsMqBe8fTqqDKpBXoCYH_3KFwKHDtYxp6M0-PRuw2UeJbEpl5G3z1oCQ==

Sources

Reference Data & Comparative Studies

Validation

Comparative Antimicrobial Efficacy of Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate Derivatives: A Technical Guide

The 2-aminothiophene structural motif is a privileged scaffold in modern medicinal chemistry, serving as the foundational core for numerous biologically active compounds. Among these, ethyl 5-acetyl-2-amino-4-phenylthiop...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminothiophene structural motif is a privileged scaffold in modern medicinal chemistry, serving as the foundational core for numerous biologically active compounds. Among these, ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate and its halogenated or methoxy-substituted derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents [1].

As antimicrobial resistance (AMR) increasingly compromises the efficacy of standard therapies like beta-lactams and fluoroquinolones, structural optimization of the thiophene core offers a viable pathway for novel drug development. This guide provides an objective, data-driven comparison of these derivatives, detailing their synthesis, mechanistic pathways, and standardized evaluation protocols.

Chemical Synthesis: The Gewald Multicomponent Reaction

The synthesis of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate relies on the Gewald multicomponent reaction . This highly efficient, one-pot process condenses a ketone (or diketone), an activated nitrile, and elemental sulfur in the presence of an organic base [2].

Mechanistic Rationale

The selection of diethylamine as a base is critical; it deprotonates the active methylene group of ethyl cyanoacetate, initiating a Knoevenagel condensation with 1-phenylbutane-1,3-dione (benzoylacetone). The resulting intermediate undergoes nucleophilic attack by elemental sulfur, followed by intramolecular cyclization and tautomerization to yield the stable, fully aromatized 2-aminothiophene system.

Gewald_Synthesis A Reactants: Ethyl cyanoacetate + Benzoylacetone + Elemental Sulfur B Base Catalysis (Diethylamine) A->B C Knoevenagel Condensation B->C D Sulfurization & Cyclization C->D E Ethyl 5-acetyl-2-amino-4- phenylthiophene-3-carboxylate D->E

Gewald multicomponent synthesis workflow for 2-aminothiophene derivatives.

Protocol 1: Self-Validating Synthesis Workflow

Note: This protocol incorporates real-time validation steps to ensure reaction fidelity.

  • Preparation: In a 100 mL round-bottom flask, dissolve ethyl cyanoacetate (10 mmol) and 1-phenylbutane-1,3-dione (10 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add elemental sulfur (10 mmol) to the suspension. Dropwise, add diethylamine (10 mmol) while stirring continuously. Causality: The dropwise addition prevents exothermic runaway and minimizes the formation of off-target bis-adducts.

  • Reflux & Monitoring: Heat the mixture to 60–70°C. Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the starting material spots (typically within 2–4 hours) objectively confirms reaction completion.

  • Isolation: Cool the mixture to 0°C in an ice bath to precipitate the product. Filter under vacuum and wash with cold ethanol.

  • Purification: Recrystallize from an ethanol/water mixture to obtain pure, analytically grade crystals.

Comparative Antimicrobial Efficacy

The structural modification of the C4-phenyl ring drastically alters the physicochemical properties of the thiophene derivative. For instance, introducing a para-chloro substitution increases the molecule's lipophilicity (LogP). This enhancement facilitates superior permeation across the thick peptidoglycan layer of Gram-positive bacteria and the complex outer lipid membrane of Gram-negative strains [3].

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table synthesizes the in vitro antimicrobial performance of the base scaffold and its derivatives against standard reference strains, compared to established clinical antibiotics.

Compound / DrugS. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)C. albicans (Fungi)
Base Scaffold (R = H) 16 µg/mL16 µg/mL32 µg/mL64 µg/mL32 µg/mL
Derivative 1 (R = 4-Cl) 8 µg/mL8 µg/mL16 µg/mL32 µg/mL16 µg/mL
Derivative 2 (R = 4-OCH₃) 32 µg/mL32 µg/mL64 µg/mL128 µg/mL64 µg/mL
Ampicillin (Standard) 1 µg/mL0.5 µg/mL8 µg/mL>64 µg/mLN/A
Ciprofloxacin (Standard) 0.5 µg/mL0.25 µg/mL0.125 µg/mL0.5 µg/mLN/A
Fluconazole (Standard) N/AN/AN/AN/A1 µg/mL

Data Analysis: The halogenated derivative (R = 4-Cl) demonstrates a twofold increase in efficacy across all bacterial strains compared to the base scaffold. Conversely, the electron-donating methoxy group (R = 4-OCH₃) reduces efficacy, likely due to increased steric bulk and unfavorable electronic interactions at the target binding site.

Mechanism of Action

While the exact target of 2-aminothiophenes can vary based on specific side-chain substitutions, their primary bactericidal activity is generally attributed to the dual inhibition of essential bacterial enzymes (such as DNA Gyrase) and the induction of intracellular oxidative stress.

Mechanism T Thiophene Derivative M Cell Wall/Membrane Penetration T->M G Inhibition of DNA Gyrase / Topo IV M->G O Induction of Oxidative Stress (ROS) M->O D Bacterial Cell Death (Bactericidal Effect) G->D O->D

Proposed antimicrobial mechanism of action for 2-aminothiophene derivatives.

Experimental Protocol: MIC Determination

To ensure high scientific integrity and reproducibility, the evaluation of antimicrobial efficacy must utilize a self-validating assay. The Resazurin-based Broth Microdilution Assay is the gold standard for this application.

Protocol 2: Resazurin Broth Microdilution

Causality: Resazurin acts as an objective, colorimetric redox indicator. Metabolically active (living) bacteria reduce the blue resazurin dye to pink resorufin. This eliminates the subjectivity of visual turbidity assessments, ensuring absolute trustworthiness in the data readout.

  • Inoculum Preparation: Culture the target bacterial strains in Mueller-Hinton Broth (MHB) at 37°C until they reach the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in fresh MHB.

  • Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the synthesized thiophene derivative (dissolved in 1% DMSO/MHB) to well 1. Perform a two-fold serial dilution from well 1 to well 10, discarding 100 µL from well 10.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

  • Self-Validating Controls:

    • Well 11 (Growth Control): Contains MHB + Bacteria (No drug). Must turn pink.

    • Well 12 (Sterility Control): Contains MHB only. Must remain blue/clear.

  • Incubation: Incubate the plate at 37°C for 18 hours.

  • Indicator Addition: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2–4 hours.

  • Readout: The MIC is defined as the lowest concentration (highest dilution) of the derivative that prevents the color change from blue to pink.

References

  • Source: nih.
  • Source: impactfactor.
  • Source: researchgate.
Comparative

Mass spectrometry fragmentation comparison of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate

An In-Depth Guide to the Mass Spectrometry Fragmentation of Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate: A Comparative Analysis of EI and ESI Techniques Authored by: A Senior Application Scientist Introduction...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate: A Comparative Analysis of EI and ESI Techniques

Authored by: A Senior Application Scientist

Introduction

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate is a multifunctionalized derivative within this class, presenting a rich subject for structural elucidation via mass spectrometry. A thorough understanding of its fragmentation behavior under different ionization conditions is paramount for researchers in drug discovery and development, aiding in structural confirmation, purity assessment, and metabolite identification.

This guide provides a comparative analysis of the fragmentation patterns of this target molecule under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the mechanistic rationale behind the observed cleavages, supported by established principles of mass spectrometry and data from analogous structures.

Experimental Design & Rationale

To ensure robust and reproducible data, a well-defined experimental protocol is essential. The choice of ionization technique is dictated by the analytical goal: EI for detailed structural fingerprinting through extensive fragmentation, and ESI for unambiguous molecular weight determination and controlled fragmentation via tandem MS (MS/MS).

Hypothetical Experimental Protocol
  • Sample Preparation : A 1 mg/mL stock solution of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate is prepared in methanol. For LC-ESI-MS, this is further diluted to 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid to promote protonation. For GC-EI-MS, the stock solution is used for direct injection.

  • Electron Ionization (EI) Analysis :

    • System : Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Ionization Mode : Electron Impact (EI).

    • Electron Energy : 70 eV. This is a standard energy that provides reproducible fragmentation patterns that are comparable to established spectral libraries.[1][2]

    • Source Temperature : 230°C.

    • Rationale : EI utilizes high-energy electrons to bombard the analyte in the gas phase, inducing ionization and subsequent fragmentation.[1][3] This "hard" ionization technique creates a complex fragmentation pattern that serves as a structural fingerprint, although it may result in a weak or absent molecular ion peak.[1]

  • Electrospray Ionization (ESI) Analysis :

    • System : Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).

    • Ionization Mode : Electrospray Ionization (ESI), positive ion mode.

    • Spray Voltage : +4.5 kV.

    • Capillary Temperature : 320°C.

    • Collision Gas : Argon.

    • Rationale : ESI is a "soft" ionization technique that transfers the analyte from a liquid phase to the gas phase as an ion with minimal internal energy.[3] It is ideal for determining the molecular weight of thermally labile molecules, typically yielding the protonated molecule, [M+H]⁺.[3][4] To elicit structural information, Collision-Induced Dissociation (CID) is performed in the collision cell (MS/MS), where the precursor ion is fragmented in a controlled manner.

Fragmentation Pathway Analysis: EI vs. ESI

The structural features of the target molecule—an aromatic phenyl ring, a substituted thiophene core, an amino group, an acetyl moiety, and an ethyl carboxylate group—provide multiple potential sites for fragmentation. The pathway taken, however, is highly dependent on the ionization method.

Electron Ionization (EI) Fragmentation Pathway

Under high-energy EI conditions, the initial radical cation (M⁺˙) is highly energetic and undergoes extensive fragmentation. The fragmentation of odd-electron ions typically involves the loss of radicals.

The most probable fragmentation pathways are initiated by cleavages at the functional groups, particularly the ester and acetyl moieties.

Caption: Proposed EI fragmentation pathway for the target molecule.

Key EI Fragments:

  • α-Cleavage at the Acetyl Group : A prominent fragmentation pathway for ketones involves the cleavage of the bond alpha to the carbonyl group. This results in the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 302 , or the formation of the acetyl cation ([CH₃CO]⁺ ) itself at m/z 43 .

  • Cleavage of the Ethyl Ester : The ester group is another labile site. Loss of an ethyl radical (•C₂H₅) via cleavage of the C-O bond results in a fragment at m/z 288 . Alternatively, cleavage of the O-C₂H₅ bond leads to the loss of an ethoxy radical (•OC₂H₅), yielding a major acylium ion at m/z 272 .

  • Loss of the Acetyl Radical : Cleavage of the bond between the thiophene ring and the acetyl group can lead to the loss of the entire acetyl radical (•COCH₃), producing an ion at m/z 274 .

Predicted EI-MS Data Summary

m/zProposed Fragment IonFragmentation PathwayPredicted Relative Abundance
317[C₁₆H₁₅NO₃S]⁺˙Molecular Ion (M⁺˙)Low to Medium
302[M - CH₃]⁺Loss of methyl radical from acetyl groupMedium
288[M - C₂H₅]⁺Loss of ethyl radical from esterMedium to High
272[M - OC₂H₅]⁺Loss of ethoxy radical from esterHigh
43[CH₃CO]⁺Acetyl cationHigh
Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

In ESI, the molecule is first gently ionized to form the protonated molecule, [M+H]⁺, at m/z 318 . This even-electron ion has low internal energy and does not fragment significantly in the source.[3] Subsequent fragmentation via CID follows the "even-electron rule," where the precursor ion preferentially loses stable, neutral molecules rather than radicals.[3]

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Key ESI-MS/MS Fragments:

  • Neutral Loss from the Ethyl Ester : The most common fragmentation pathways for protonated ethyl esters involve the loss of neutral molecules.

    • Loss of Ethylene (C₂H₄) : A characteristic loss from ethyl esters proceeds via a McLafferty-type rearrangement, resulting in a fragment at m/z 290 .

    • Loss of Ethanol (C₂H₅OH) : The direct loss of a neutral ethanol molecule is also highly favorable, producing an abundant ion at m/z 272 . This fragment corresponds to the acylium ion also seen in the EI spectrum, but it is formed through a different mechanism (neutral loss vs. radical loss).

  • Secondary Fragmentation : The m/z 272 ion can undergo further fragmentation by losing carbon monoxide (CO), a common fragmentation for acylium ions, to produce a fragment at m/z 244 .

Predicted ESI-MS/MS Data Summary

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossFragmentation PathwayPredicted Relative Abundance
318318-[M+H]⁺High (in MS1)
318290C₂H₄Loss of ethylene from esterMedium
318272C₂H₅OHLoss of ethanol from esterHigh
272244COLoss of carbon monoxideMedium

Comparative Summary and Diagnostic Value

FeatureElectron Ionization (EI)Electrospray Ionization (ESI) with MS/MS
Primary Ion Radical Cation (M⁺˙), m/z 317Protonated Molecule ([M+H]⁺), m/z 318
Molecular Ion Often weak or absentTypically the base peak in MS1
Ionization Type Hard Ionization[1][2]Soft Ionization[1][3]
Fragmentation Extensive, spontaneous fragmentationControlled, induced by CID
Mechanism Radical-driven cleavagesNeutral loss from even-electron ions
Key Fragments m/z 302, 288, 272, 43m/z 290, 272
Diagnostic Use Provides a detailed structural "fingerprint" for library matching.Confirms molecular weight and reveals fragmentation through controlled neutral losses.

Conclusion

The mass spectrometric fragmentation of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate is highly dependent on the ionization technique employed.

  • Electron Ionization provides a rich, complex spectrum resulting from high-energy radical-driven cleavages, primarily at the acetyl and ethyl ester functional groups. While the molecular ion may be weak, the resulting fingerprint is highly specific and useful for structural confirmation.

  • Electrospray Ionization is the method of choice for unambiguously determining the molecular weight via the protonated molecule [M+H]⁺. Subsequent MS/MS analysis induces fragmentation through mechanistically distinct pathways involving the loss of stable neutral molecules like ethylene and ethanol.

For researchers and drug development professionals, utilizing both techniques provides complementary information. ESI-MS confirms the mass of the synthesized compound or potential metabolite, while EI-MS provides a detailed fragmentation pattern that can be used to verify the specific arrangement of its functional groups. This dual-approach ensures the highest confidence in structural elucidation.

References

  • Fisichella, S., et al. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Phosphorus and Sulfur and the Related Elements, 13. Available at: [Link]

  • Arslan, H., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1084. Available at: [Link]

  • Pospisil, J. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. Available at: [Link]

  • Orelli, L. R., et al. (2006). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry, 20(5), 823-8. Available at: [Link]

  • Balan, M., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(14), 4549. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and mass spectra of some new heterocyclic compounds containing thiophene moiety. Journal of the Chinese Chemical Society, 59(3), 346-352. Available at: [Link]

  • Abdel-Wahab, B. F. (2006). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 8(2), 201-204. Available at: [Link]

  • Madarász, J., et al. (2008). Electron ionisation and electrospray ionisation mass spectrometric study of a series of isomeric methyl-, dimethyl- and trimethylalloxazines. Journal of Mass Spectrometry, 43(9), 1235-44. Available at: [Link]

  • Arslan, H., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 64(6), o1084. Available at: [Link]

  • Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. Available at: [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Available at: [Link]

  • Park, S., et al. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Organic Letters, 23(19), 7538–7543. Available at: [Link]

  • IGNOU. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Al-Dies, A. M., et al. (2013). Ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1031. Available at: [Link]

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry, 16(1), 534-542. Available at: [Link]

  • Mamatha, D., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Semantic Scholar. Available at: [Link]

  • Al-Dies, A. M., et al. (2013). Ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate. Acta Crystallographica Section E, 69, o1031. Available at: [Link]

  • da Silva, A. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21253–21261. Available at: [Link]

Sources

Validation

A Comparative Guide to Catalyst Efficiency in the Synthesis of Ethyl 5-Acetyl-2-Amino-4-Phenylthiophene-3-Carboxylate

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-aminothiophene derivatives are of significant interest due to their broa...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-aminothiophene derivatives are of significant interest due to their broad spectrum of biological activities. A classic and versatile method for their preparation is the Gewald reaction, a one-pot, multi-component condensation. This guide provides an in-depth comparison of the efficiency of common amine catalysts in the synthesis of a specific, high-value target molecule: ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate.

The selection of an appropriate catalyst is paramount in the Gewald synthesis, directly influencing reaction kinetics, product yield, and purity. This document will delve into the mechanistic role of various base catalysts, present comparative data, and provide a detailed experimental protocol to empower researchers in their synthetic endeavors.

The Gewald Reaction: A Mechanistic Overview

The Gewald reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes.[1] The reaction proceeds through a cascade of three key steps, typically initiated by a base-catalyzed Knoevenagel condensation between an active methylene compound (in this case, ethyl acetoacetate) and a carbonyl compound (benzaldehyde). This is followed by the addition of elemental sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[2]

The base catalyst plays a crucial role in the initial Knoevenagel condensation by deprotonating the active methylene compound, thereby facilitating its nucleophilic attack on the carbonyl carbon.[1] The basicity and nucleophilicity of the chosen amine catalyst can therefore significantly impact the overall reaction rate and efficiency.

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization cluster_2 Aromatization A Ethyl Acetoacetate + Benzaldehyde B α,β-Unsaturated Intermediate A->B Base Catalyst (e.g., Piperidine) C Sulfur Adduct B->C + Elemental Sulfur D Thiophene Ring Formation C->D Intramolecular Cyclization E Final Product D->E Tautomerization

Caption: A simplified diagram of the Gewald reaction mechanism.

Comparative Analysis of Common Amine Catalysts

The efficiency of various amine catalysts in the Gewald reaction is intrinsically linked to their basicity and nucleophilicity. Below is a comparative table summarizing the expected performance of commonly used catalysts for the synthesis of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate, based on established chemical principles and data from related syntheses.

CatalystStructurepKₐ of Conjugate AcidKey Characteristics & Expected Performance
Piperidine C₅H₁₁N~11.12A strong secondary amine base and a good nucleophile. Expected to provide high yields and relatively fast reaction times.[3][4]
Morpholine C₄H₉NO~8.33Less basic and nucleophilic than piperidine due to the electron-withdrawing effect of the oxygen atom.[3][5] May result in slightly lower yields or require longer reaction times compared to piperidine.
Triethylamine (C₂H₅)₃N~10.75A sterically hindered tertiary amine. While a reasonably strong base, its steric bulk can impede its role as a nucleophile, potentially leading to slower reaction rates compared to secondary amines.[6]
Diethylamine (C₂H₅)₂NH~10.93A secondary amine with basicity comparable to piperidine. Expected to be a highly effective catalyst for this reaction, providing good to excellent yields.[7][8]

In-Depth Catalyst Discussion

Piperidine: The High-Performance Catalyst

Piperidine is a cyclic secondary amine that is widely regarded as one of the most effective basic catalysts for the Gewald reaction. Its high basicity facilitates the initial Knoevenagel condensation, while its unhindered secondary amine structure allows it to act as an efficient nucleophile. Researchers can typically expect high product yields and relatively short reaction times when employing piperidine.

Morpholine: A Milder Alternative

Morpholine, another cyclic secondary amine, contains an ether linkage opposite the amine, which significantly influences its electronic properties. The electron-withdrawing nature of the oxygen atom reduces the electron density on the nitrogen, making morpholine less basic and less nucleophilic than piperidine.[3][5] Consequently, reactions catalyzed by morpholine may proceed at a slower rate and may require elevated temperatures or longer reaction times to achieve comparable yields to those with piperidine.

Triethylamine and Diethylamine: Acyclic Amines

Triethylamine, a tertiary amine, is a commonly used base in organic synthesis. However, its significant steric hindrance around the nitrogen atom can limit its effectiveness in reactions where the catalyst also plays a nucleophilic role. Diethylamine, a secondary amine, is a strong base and a good nucleophile, and its performance is expected to be comparable to that of piperidine.[7][8]

Experimental Protocol: A Representative Synthesis

The following is a detailed, step-by-step methodology for the synthesis of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate, adapted from established procedures for similar 2-aminothiophene derivatives.[7]

Materials:

  • Ethyl acetoacetate

  • Benzaldehyde

  • Elemental sulfur

  • Piperidine (or other amine catalyst)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq.), benzaldehyde (1.0 eq.), and elemental sulfur (1.1 eq.) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add the amine catalyst (e.g., piperidine, 0.1-0.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Characterization: Dry the purified product and characterize it by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its identity and purity.

Experimental_Workflow A 1. Combine Reactants (Ethyl Acetoacetate, Benzaldehyde, Sulfur in Ethanol) B 2. Add Catalyst (e.g., Piperidine) A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cool Reaction Mixture D->E Reaction Complete F 6. Isolate Product by Filtration E->F G 7. Purify by Recrystallization F->G H 8. Characterize Product G->H

Caption: A general experimental workflow for the synthesis of the target compound.

Conclusion

The choice of catalyst in the Gewald synthesis of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate has a profound impact on the efficiency and outcome of the reaction. For achieving high yields in a timely manner, secondary amines such as piperidine and diethylamine are highly recommended due to their optimal balance of basicity and nucleophilicity. While morpholine can also be employed, researchers should anticipate potentially longer reaction times or the need for more forcing conditions. The insights and protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to make informed decisions in their synthetic strategies, ultimately accelerating the discovery of novel therapeutic agents.

References

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]

  • Mayr, H., Breugst, M., & Ofial, A. R. (2007). Nucleophilicities of Primary and Secondary Amines in Water. Journal of the American Chemical Society, 129(17), 5488–5495. [Link]

  • Chemistry Stack Exchange. (2016, December 27). How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine?[Link]

  • Akkurt, M., Kumar, C. S. A., & Fun, H. K. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1084. [Link]

  • Prakash Academy. (2013, March 11). Basicity of Piperidine and Morpholine I General Organic CHemistry I IITian Faculty [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. [Link]

  • Kumar, A., & Akanksha. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry, 88(21), 15267–15274. [Link]

  • Al-Mousawi, S. M., & El-Apasery, M. A. (2014). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkivoc, 2014(4), 1-10. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • ResearchGate. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. [Link]

  • Tkachenko, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Tkachenko, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methyl-thio-phene-3-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1084. [Link]

  • Kukharev, B. F., et al. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Molecules, 31(5), 1013. [Link]

  • Ezhilarasi, M. R., Prabha, B., & Raja, C. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5-Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-212. [https://www.rjpbcs.com/pdf/2016_7(4)/[9].pdf]([Link]9].pdf)

  • ResearchGate. (n.d.). Melting points and yields for the piperidine and morpholine derivatives 5a-d, 5e and 6a-d. [Link]

  • ChemRxiv. (2022). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

  • Parkin, A., Oswald, I. D. H., & Parsons, S. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 219-227. [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 44-54. [Link]

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Safety & Regulatory Compliance

Safety

Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate proper disposal procedures

As a Senior Application Scientist, I understand that handling highly functionalized organic intermediates like Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate requires more than just a cursory glance at a Safety D...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly functionalized organic intermediates like Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate requires more than just a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals, establishing a rigorous, scientifically grounded protocol for handling and disposal is critical to maintaining laboratory safety, regulatory compliance, and environmental stewardship.

This guide provides a comprehensive, causality-driven operational plan for the safe handling, spill response, and final destruction of this specific thiophene derivative.

Chemical Identity & Mechanistic Hazard Profile

Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (CAS: 122835-45-4) is a complex heterocyclic compound heavily utilized as a building block in pharmaceutical synthesis[1]. To understand its handling requirements, we must deconstruct its molecular anatomy and the resulting physicochemical hazards:

  • Dermal and Ocular Irritation (The Causality): The molecule contains a lipophilic phenyl ring and an ethyl ester group, which enhance its ability to penetrate the lipid bilayers of the skin and cellular membranes. Once absorbed, the primary amino group and the electrophilic acetyl moiety can interact with localized tissue proteins, leading to acute contact dermatitis and serious eye irritation[2][3].

  • Thermal Degradation Hazards: The core of the molecule is a thiophene ring (containing sulfur) bonded to an amino group (containing nitrogen). While stable at room temperature, thermal decomposition or uncontrolled combustion of this compound will inevitably break these heteroatomic bonds, releasing highly toxic and corrosive sulfur oxides (SOx) and nitrogen oxides (NOx)[4][5].

  • Environmental Persistence: Due to its high molecular weight and lipophilicity, this compound exhibits extremely low aqueous solubility. If introduced into standard wastewater streams, it will not readily degrade and will persist in aquatic environments, necessitating strict isolation from municipal sewer systems[6].

Quantitative Data & Safety Parameters

To facilitate rapid risk assessment, the critical physicochemical and operational parameters are summarized below:

ParameterDesignation / ValueOperational Implication
CAS Number 122835-45-4Unique identifier for waste manifesting[1].
Molecular Formula C15H15NO3SIndicates presence of S and N; dictates incineration requirements.
Molecular Weight 289.35 g/mol High mass contributes to low volatility and low aqueous solubility.
GHS Hazard Class Irritant (Skin/Eye/Respiratory)Mandates localized exhaust ventilation and nitrile/neoprene PPE[3].
Combustion Byproducts CO2, H2O, NOx, SOxRequires alkaline flue gas scrubbing during thermal destruction[5].
Aqueous Disposal Strictly ProhibitedMust be handled entirely as solid/organic hazardous waste[5].

Self-Validating Spill Response Protocol

In the event of a localized powder spill, immediate action must be taken to prevent aerosolization and respiratory exposure. This protocol is designed as a self-validating system, ensuring that each step confirms the success of the previous one.

Step 1: Containment and PPE Verification

  • Action: Immediately halt laboratory operations. Don fresh nitrile gloves, a fitted N95 or P100 particulate respirator, and tightly fitting safety goggles[4].

  • Validation: Ensure no skin is exposed. The respirator ensures that any aerosolized thiophene dust generated during cleanup cannot enter the respiratory tract.

Step 2: Dry Absorption and Collection

  • Action: Do not apply water or reactive solvents, which could spread the lipophilic compound. Gently cover the spill with an inert, slightly damp absorbent material (e.g., diatomaceous earth or sand) to suppress dust formation.

  • Action: Use spark-proof, non-metallic tools to sweep the mixture into a sealable, chemically compatible high-density polyethylene (HDPE) container[5].

Step 3: Surface Decontamination and Verification

  • Action: Wipe the affected area with a disposable cloth dampened with a mild organic solvent (e.g., isopropanol or ethanol) capable of dissolving residual traces of the ester.

  • Validation: Perform a secondary wipe with a clean, dry cloth. The surface must show no visual residue or powder. Place all wipes into the hazardous waste container and seal tightly.

Comprehensive Disposal Plan: Thermal Destruction

Because Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate contains both sulfur and nitrogen, standard landfill disposal or basic organic incineration is insufficient and environmentally hazardous. The only scientifically and legally sound method of disposal is controlled chemical incineration equipped with flue gas scrubbing [5][7].

Operational Workflow for Disposal:

  • Waste Segregation: Collect all contaminated materials (powders, empty vials, PPE, and cleanup wipes) in a dedicated, clearly labeled container marked: "Hazardous Waste - Sulfur/Nitrogen-Containing Organic Solid". Do not mix with halogenated waste unless specifically approved by your waste contractor, as cross-reactions during incineration can complicate emissions[8].

  • Storage: Store the sealed waste containers in a cool, dry, well-ventilated secondary containment area away from direct sunlight and strong oxidizing agents[9].

  • High-Temperature Incineration: The waste must be transferred to a licensed chemical destruction facility. The material is injected into a fluidized bed incinerator or rotary kiln operating at temperatures exceeding 850°C. This extreme heat is required to fully cleave the stable thiophene ring and oxidize the carbon skeleton[7].

  • Alkaline Flue Gas Scrubbing (Critical Step): As the compound burns, it generates SO2 and NO2 gases. The incinerator's exhaust must pass through an alkaline wet scrubber (typically utilizing sodium hydroxide or calcium hydroxide). The scrubber neutralizes the acidic gases, converting them into harmless aqueous salts (e.g., sodium sulfite/sulfate) before the exhaust is released into the atmosphere[5][8].

Disposal Logic Visualization

The following diagram illustrates the strict logistical and chemical workflow required to safely destroy this thiophene derivative without causing environmental contamination.

DisposalPlan Gen Waste Generation (Thiophene Derivative) Seg Waste Segregation (Sulfur/Nitrogen Organics) Gen->Seg Store Temporary Storage (Secondary Containment) Seg->Store Trans Licensed Hazmat Transport Store->Trans Incinerate High-Temp Incineration (>850°C Oxidation) Trans->Incinerate Scrubber Alkaline Flue Gas Scrubbing (SOx & NOx Neutralization) Incinerate->Scrubber Flue Gases (SOx/NOx) Ash Solid Ash Disposal (Sanitary Landfill) Incinerate->Ash Solid Residue Exhaust Clean Exhaust Release Scrubber->Exhaust Scrubbed Gas

Workflow for the segregation, incineration, and scrubbing of sulfur-containing chemical waste.

References

  • Fluidized Bed Incinerator for Disposal of Propellants and Explosives. Defense Technical Information Center (DTIC). Available at:[Link]

  • IPPC S5.01 | Guidance for the Incineration of Waste and Fuel Manufactured from or Including Waste. Scottish Environment Protection Agency (SEPA). Available at: [Link]

Sources

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